Capmatinib dihydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197376-85-4 | |
| Record name | Capmatinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Capmatinib Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (B1663548) dihydrochloride (B599025), marketed as Tabrecta®, is a potent and selective small-molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1][2] MET is a crucial signaling protein involved in various cellular processes, including proliferation, survival, and migration.[3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[1][4][5] Capmatinib is specifically indicated for the treatment of adult patients with metastatic NSCLC whose tumors harbor mutations that lead to MET exon 14 skipping.[6] This technical guide provides a comprehensive overview of the mechanism of action of capmatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
Capmatinib is a Type Ib, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[7] It binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[3] This blockade of MET phosphorylation inhibits the downstream signaling cascades that are aberrantly activated in MET-driven cancers.[2] By disrupting these pathways, capmatinib effectively halts tumor cell proliferation, induces apoptosis (programmed cell death), and impedes metastasis.[3][8]
Targeting MET Alterations
The primary targets of capmatinib are tumors with specific genetic alterations in the MET gene:
-
MET Exon 14 Skipping Mutations: These mutations disrupt the normal splicing of the MET mRNA, leading to the exclusion of exon 14. This exon contains the binding site for the E3 ubiquitin ligase CBL, which is responsible for targeting the MET receptor for degradation. The absence of this domain results in a stabilized and constitutively active MET protein, driving oncogenic signaling. Capmatinib has demonstrated significant efficacy in patients with NSCLC harboring these mutations.[9]
-
MET Amplification: This refers to an increase in the copy number of the MET gene, leading to overexpression of the MET receptor.[1] This overexpression results in ligand-independent activation of the kinase and downstream signaling. Capmatinib has also shown activity in tumors with high levels of MET amplification.
Quantitative Data
The potency and efficacy of capmatinib have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Capmatinib
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic) | 0.13 nM | Cell-free c-MET kinase assay | [7] |
| IC50 (Cell-based) | 0.3–0.7 nM | Lung cancer cell lines | [7] |
| Selectivity | >10,000-fold for MET over a large panel of other human kinases | Kinome scan | [7] |
Table 2: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1 trial)
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| Previously Treated | 41% | 9.7 months | 5.5 months | |
| Treatment-Naïve | 68% | 12.6 months | 12.5 months |
Signaling Pathways
Capmatinib's inhibition of MET phosphorylation directly impacts several downstream signaling pathways critical for tumor growth and survival. The primary pathways affected are:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
-
SRC Pathway: This pathway is implicated in cell adhesion, migration, and invasion.
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration.
The following diagram illustrates the MET signaling pathway and the point of inhibition by capmatinib.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of capmatinib.
Western Blotting for MET Signaling Pathway
This protocol is used to assess the phosphorylation status of MET and its downstream effectors in response to capmatinib treatment.
1. Cell Culture and Treatment:
-
Culture MET-dependent cancer cell lines (e.g., EBC-1, Hs746T) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of capmatinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
6. Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This assay measures the effect of capmatinib on the proliferation and viability of cancer cells.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of capmatinib in the culture medium.
-
Treat the cells with the different concentrations of capmatinib and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of capmatinib that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of capmatinib in a living organism.
1. Cell Implantation:
-
Subcutaneously inject human cancer cells with MET alterations into immunodeficient mice (e.g., nude mice).
2. Tumor Growth and Grouping:
-
Monitor tumor growth until they reach a palpable size.
-
Randomize mice into treatment and control groups when tumors reach a specific volume.
3. Drug Administration:
-
Administer capmatinib or a vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
5. Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of capmatinib.
Conclusion
Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that effectively targets the oncogenic signaling driven by MET exon 14 skipping mutations and MET amplification. Its mechanism of action, centered on the inhibition of MET autophosphorylation, leads to the suppression of key downstream pathways involved in tumor proliferation, survival, and migration. The robust preclinical and clinical data underscore its therapeutic importance in the precision medicine landscape for NSCLC. The experimental protocols detailed herein provide a framework for the continued investigation of capmatinib and other MET-targeted therapies.
References
- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Capmatinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (B1663548), an orally bioavailable and selective MET inhibitor, has emerged as a critical therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the strategic construction of quinoline (B57606) and biaryl fragments, followed by their convergent coupling and final modifications to yield the dihydrochloride (B599025) salt. This guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic understanding of the drug's interaction with its biological target.
Overall Synthetic Strategy
The synthesis of capmatinib dihydrochloride can be conceptually divided into three main stages:
-
Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.
-
Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.
-
Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by amidation and conversion to the dihydrochloride salt.
The following sections provide a detailed breakdown of each stage, including reaction schemes, experimental procedures, and characterization data where available.
Stage 1: Preparation of the Quinoline Fragment
The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline (B19933) through a sequence of reactions.
Step 1.1: Suzuki Cross-Coupling to Introduce the Propionaldehyde (B47417) Acetal Moiety
The synthesis begins with a Suzuki cross-coupling reaction to attach a protected propionaldehyde group to the 6-position of the quinoline ring.
Reaction Scheme:
6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal
3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal Intermediate
1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine
4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgCl)--> Aryllithium/Grignard --(2. Trimethyl borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile
Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile
2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid
2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid + Methylamine --(Coupling agent)--> Capmatinib
Capmatinib + HCl --(Methanol/Isopropanol)--> this compound Monohydrate
The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capmatinib (B1663548) dihydrochloride (B599025) (formerly INCB28060), marketed as Tabrecta®, is a potent and selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of the discovery and development of capmatinib, from its initial identification and preclinical evaluation to its clinical validation and approval for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]
Introduction: Targeting the MET Pathway in Cancer
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations, which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed to specifically target and inhibit this dysregulated MET signaling.
Discovery and Preclinical Development
Lead Identification and Optimization
Capmatinib was discovered through a targeted drug discovery program aimed at identifying potent and selective small-molecule inhibitors of MET. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a novel series of compounds with the desired inhibitory profile. Optimization of this series for potency, selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical candidate.
Mechanism of Action
Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival, and migration.[4]
In Vitro Pharmacology
Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.
Table 1: In Vitro Potency of Capmatinib
| Assay Type | Cell Line/System | IC50 | Reference |
| Cell-free c-MET kinase assay | - | 0.13 nM | [6] |
| Cell-based MET phosphorylation assay | Various cancer cell lines | - | [6] |
| Cell proliferation assay | MET-dependent cancer cell lines | - | [6] |
| Anchorage-independent growth assay | MET-dependent cancer cell lines | - | [6] |
| Cell migration assay | MET-dependent cancer cell lines | - | [6] |
Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a reported selectivity of over 10,000-fold.[7]
In Vivo Pharmacology
The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human cancers with MET dysregulation.
Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MET-amplified gastric cancer | Oral, twice daily | Dose-dependent | [6] |
| MET-mutant lung cancer | Oral, twice daily | Significant | [2] |
Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these models at well-tolerated doses.[6]
Clinical Development
Phase I Studies
Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose (RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity was observed in patients with MET-dysregulated cancers.
The GEOMETRY mono-1 Phase II Study
The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9]
Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)
| Efficacy Endpoint | Treatment-Naïve Patients (n=60) | Previously Treated Patients (n=100) | Reference |
| Overall Response Rate (ORR) | 68% (95% CI: 55.0-79.7) | 44% (95% CI: 34.1-54.3) | [10] |
| Median Duration of Response (DoR) | 12.6 months (95% CI: 5.6-NE) | 9.7 months (95% CI: 5.6-13.0) | [11] |
| Median Progression-Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86) | 5.42 months (95% CI: 4.17-6.97) | [12] |
CI: Confidence Interval; NE: Not Estimable
Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1 Study (All Cohorts, n=373)
| Adverse Event | All Grades | Grade 3-4 | Reference |
| Peripheral edema | 47% | - | [10] |
| Nausea | 35% | - | [10] |
| Increased blood creatinine | 21% | - | [10] |
| Vomiting | 20% | - | [10] |
| Dyspnea | - | 5% | [10] |
The most common treatment-related adverse events were generally mild to moderate in severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated approval by the FDA.[3][10]
Synthesis of Capmatinib Dihydrochloride
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below.[13][14]
Experimental Protocol: Synthesis of Capmatinib
A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a general overview of a potential synthetic route is as follows:
-
Synthesis of the quinoline (B57606) fragment: This typically involves the construction of the quinoline ring system with appropriate functionalization for subsequent coupling reactions.[14]
-
Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a condensation reaction followed by cyclization.
-
Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often via a Suzuki or other cross-coupling reaction.
-
Final modifications and salt formation: The final steps may involve amide bond formation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]
Visualizations
MET Signaling Pathway and Inhibition by Capmatinib
Caption: MET signaling pathway and its inhibition by Capmatinib.
Experimental Workflow: GEOMETRY mono-1 Trial Design
References
- 1. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. novartis.com [novartis.com]
- 10. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Capmatinib synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of Capmatinib Dihydrocholride_Chemicalbook [chemicalbook.com]
Capmatinib Dihydrochloride: A Selective MET Inhibitor for the Treatment of Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Capmatinib (B1663548), a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, has emerged as a targeted therapy for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2][3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or mutations leading to exon 14 skipping, is a key driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[1][4] This technical guide provides a comprehensive overview of capmatinib dihydrochloride (B599025), including its mechanism of action, pharmacokinetic profile, clinical efficacy, and mechanisms of resistance. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the MET signaling pathway and experimental workflows to support further research and development in this area.
Introduction
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades crucial for cellular growth and motility.[4] In oncology, aberrant MET signaling is a validated therapeutic target. Capmatinib (formerly INC280) is a selective, type Ib MET inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings.[5] In 2020, the U.S. Food and Drug Administration (FDA) granted accelerated approval to capmatinib for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping, with regular approval granted in 2022.[6]
Mechanism of Action
Capmatinib functions by binding to the ATP-binding site of the MET receptor, which prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[4][7] This inhibition is effective against both wild-type MET and variants with activating mutations, such as those resulting from MET exon 14 skipping.[8] The downstream signaling pathways inhibited by capmatinib include the RAS-ERK, PI3K-AKT, and STAT3 pathways, which are critical for tumor cell proliferation, survival, and invasion.[4]
Caption: MET Signaling Pathway Inhibition by Capmatinib.
Pharmacokinetics and Physicochemical Properties
Capmatinib is administered orally as a dihydrochloride salt.[9] It is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[10][11] The drug exhibits dose-proportional pharmacokinetics and has an estimated oral bioavailability greater than 70%.[10][11]
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₁₇FN₆O (Capmatinib) | [3] |
| Molecular Weight | 412.428 g/mol (Capmatinib) | [3] |
| Formulation | Dihydrochloride monohydrate salt | [9] |
| Time to Peak (Tmax) | 1-2 hours | [10][11] |
| Bioavailability | >70% | [10][11] |
| Plasma Protein Binding | ~96% | [10][11] |
| Volume of Distribution (Vd) | 164 L | [11] |
| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [10][11] |
| Elimination Half-life | ~6.5 hours | [10][11] |
| Excretion | ~78% in feces, ~22% in urine | [10][11] |
| Table 1: Pharmacokinetic Properties of Capmatinib. |
Clinical Efficacy
The pivotal GEOMETRY mono-1 trial, a multicohort Phase II study, established the efficacy of capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutations.[10] The recommended dose is 400 mg taken orally twice daily.[1][12]
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| Treatment-Naïve (n=60) | 68% (95% CI: 55, 80) | 16.6 months (95% CI: 8.4, 22.1) | 12.4 months | [6][13] |
| Previously Treated (n=100) | 44% (95% CI: 34, 54) | 9.7 months (95% CI: 5.6, 13) | 5.4 months | [6][13] |
| Table 2: Efficacy of Capmatinib in the GEOMETRY mono-1 Trial. |
A real-world retrospective study of 81 patients with MET exon 14 skipping-mutated NSCLC treated with capmatinib showed an ORR of 58%, a median PFS of 9.5 months, and a median overall survival of 18.2 months.[14]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to capmatinib can develop. Preclinical studies have identified several mechanisms of resistance, including:
-
Bypass Signaling: Activation of alternative signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, can circumvent MET inhibition.[15][16] This can occur through heterodimerization of MET and EGFR, or increased expression of EGFR and its ligands.[15][16]
-
Downstream Mutations: Genetic alterations in downstream effector molecules, such as PIK3CA amplification, can lead to resistance.[15][16]
-
On-target Mutations: Secondary mutations in the MET kinase domain, such as at the D1228 and Y1230 residues, have been reported to confer resistance to Type I MET inhibitors.[10]
Experimental Protocols
In Vitro MET Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency of capmatinib against recombinant MET kinase.
Materials:
-
Recombinant MET kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Capmatinib
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of capmatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, capmatinib dilutions, and recombinant MET kinase. b. Initiate the reaction by adding ATP and the kinase substrate. c. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]
-
ADP Detection: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects MET kinase activity.
Caption: Workflow for an In Vitro MET Kinase Assay.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of capmatinib on the proliferation of MET-dependent cancer cell lines.
Materials:
-
MET-dependent cancer cell line (e.g., EBC-1)
-
Complete cell culture medium
-
Capmatinib
-
96-well cell culture plates
-
MTT solution and solubilization solution (for MTT assay) or CellTiter-Glo® Reagent (for luminescent assay)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of capmatinib and incubate for a specified period (e.g., 72 hours).[1]
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.[10] Add a solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the signal.[1]
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
Western Blotting for MET Signaling Pathway
This protocol is used to assess the effect of capmatinib on the phosphorylation of MET and its downstream effectors.
Materials:
-
MET-dependent cancer cell line
-
Capmatinib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture cells and treat with capmatinib at desired concentrations and time points. Lyse the cells with RIPA buffer and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.[6]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour.[1] b. Incubate with primary antibodies overnight at 4°C.[1] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[1]
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[1]
Generation of Capmatinib-Resistant Cell Lines
This protocol describes a method for establishing cell lines with acquired resistance to capmatinib.
Materials:
-
MET-dependent, capmatinib-sensitive NSCLC cell line (e.g., EBC-1)
-
Complete cell culture medium
-
Capmatinib
Procedure:
-
Stepwise Exposure: Culture the parental cell line in the presence of capmatinib, starting at a low concentration (e.g., 10 nM).[9][11]
-
Dose Escalation: Gradually increase the concentration of capmatinib in the culture medium as the cells develop resistance and resume proliferation.[9][11]
-
Isolation and Maintenance: Isolate and expand the resistant cell populations. Maintain the resistant cell lines in a medium containing a constant concentration of capmatinib (e.g., 1 μmol/L) to preserve the resistant phenotype.[9][11]
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MET-dependent cancer cell line
-
Matrigel (optional)
-
Capmatinib formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer capmatinib (e.g., 25 mg/kg, once daily) or vehicle control orally to the respective groups.[15]
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that has demonstrated significant clinical benefit for patients with NSCLC harboring MET exon 14 skipping mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable addition to the armamentarium of targeted cancer therapies. Understanding the mechanisms of resistance to capmatinib is crucial for the development of next-generation MET inhibitors and combination strategies to overcome treatment failure. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of capmatinib and advance the field of MET-targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. jcancer.org [jcancer.org]
- 3. dovepress.com [dovepress.com]
- 4. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GSE94405 - Acquired resistance mechanisms to capmatinib, a MET inhibitor in MET-amplified non-small cell lung cancer cells - OmicsDI [omicsdi.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. e-crt.org [e-crt.org]
- 10. benchchem.com [benchchem.com]
- 11. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Capmatinib treatment in a patient with osimertinib-resistant NSCLC harboring two distinct MET alterations revealed by tissue-based NGS testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical and Physical Properties of Capmatinib (B1663548) Dihydrochloride (B599025)
Introduction
Capmatinib, a potent and selective kinase inhibitor, is a significant therapeutic agent in oncology, primarily targeting the c-Met (hepatocyte growth factor receptor) signaling pathway.[1][2][3] Aberrant activation of the c-Met pathway, often through mutations like MET exon 14 skipping or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Capmatinib dihydrochloride is the hydrochloride salt form of capmatinib, an orally bioavailable compound that functions by selectively binding to and inhibiting c-Met, thereby disrupting downstream signaling and impeding tumor cell proliferation, survival, and metastasis.[4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Chemical and Physical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This compound is a yellow, crystalline powder.[5][6] The commercially available form is a stable dihydrochloride monohydrate.[6][7]
Data Summary
The following table summarizes the key quantitative data for this compound monohydrate.
| Property | Value | Reference(s) |
| Chemical Name | 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][5][8]triazin-2-yl]benzamide dihydrochloride monohydrate | [5][6][9] |
| Molecular Formula | C₂₃H₂₁Cl₂FN₆O₂ (as dihydrochloride monohydrate) | [4][5] |
| Molecular Weight | 503.36 g/mol (dihydrochloride monohydrate) 485.34 g/mol (dihydrochloride anhydrous) 412.43 g/mol (free base) | [5][8][10] |
| Appearance | Yellow crystalline powder | [5][6] |
| Melting Point | >250°C (decomposition) | [11] |
| pKa | pKa1: 0.9 (calculated) pKa2: 4.5 (experimentally) | [5][8][9][12] |
| LogD (pH 4.0) | 1.2 (n-octanol/acetate buffer) | [5][8][9][12] |
| Hygroscopicity | Slightly hygroscopic | [6] |
| BCS Classification | Class II or IV (Low Solubility, Moderate Permeability) | [6][12] |
| Aqueous Solubility (37°C) | pH 1.0: 4.176 mg/mL pH 2.0: 4.227 mg/mL pH 3.0: 0.234 mg/mL pH 4.0, 6.8, 7.5: Below Limit of Quantitation ( | [13] |
| Organic Solvent Solubility | Soluble in DMSO (4.49 mg/mL) | [14] |
Mechanism of Action and Signaling Pathway
Capmatinib is a highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][15] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades.[15] These pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, are crucial for cell growth, survival, and migration.[1][16]
In certain cancers, genetic alterations such as MET exon 14 skipping mutations lead to a dysregulated, constitutively active c-Met receptor.[8] This aberrant signaling drives oncogenesis.[1] Capmatinib specifically binds to the ATP-binding site of the c-Met kinase, blocking its phosphorylation and subsequent activation of these downstream pathways.[15][17] This inhibition halts the proliferation and survival of c-Met-dependent tumor cells.[2][9]
Experimental Protocols
The characterization of this compound relies on standardized experimental methodologies to ensure data accuracy and reproducibility.
Solubility Determination (Equilibrium Shake-Flask Method)
This protocol determines the equilibrium solubility of an API in various aqueous media, which is fundamental for its Biopharmaceutics Classification System (BCS) classification.[18][19]
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions across a physiological pH range (e.g., pH 1.2 to 6.8).[18]
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed flask. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][18]
-
Sample Collection and Separation: Withdraw an aliquot from each flask. Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[18] Immediate dilution of the filtrate may be necessary to prevent precipitation.[18]
-
Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The lowest measured solubility value across the tested pH range is used to determine the BCS solubility class.[18]
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a crystalline solid's purity and identity.[20] The capillary method is a widely accepted pharmacopeial technique.[21][22]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[23] Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[21]
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Protocol: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.[21][22] Then, reduce the heating rate to a controlled, slower rate (e.g., 1-2 °C/minute) to allow for accurate observation.[21]
-
Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle disappears (clear point).[21] The melting range is the span between these two temperatures. Pure substances typically have a sharp melting point range.[23]
Crystal Structure Elucidation (Single-Crystal X-ray Crystallography)
This technique provides the definitive three-dimensional atomic and molecular structure of a crystalline material.[7][24]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved through controlled crystallization from a supersaturated solution.
-
Crystal Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[24]
-
Data Collection: The positions and intensities of the diffracted spots are meticulously recorded by a detector as the crystal is rotated through various angles.
-
Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction data. An initial electron density map is generated, from which an initial model of the molecular structure is proposed.[24] This model is then refined against the experimental data to yield the final, precise atomic positions, bond lengths, and bond angles.[24][25] The chemical structure of this compound monohydrate was confirmed using this method.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Capmatinib Hydrochloride | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. swissmedic.ch [swissmedic.ch]
- 7. pmda.go.jp [pmda.go.jp]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. DailyMed - TABRECTA- capmatinib tablet, film coated [dailymed.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Capmatinib CAS#: 1029712-80-8 [m.chemicalbook.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Capmatinib xHCl | c-Met/HGFR | TargetMol [targetmol.com]
- 15. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 16. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. who.int [who.int]
- 19. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nano-lab.com.tr [nano-lab.com.tr]
- 21. thinksrs.com [thinksrs.com]
- 22. mt.com [mt.com]
- 23. Melting Point Test - CD Formulation [formulationbio.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
The Pharmacodynamics of Capmatinib Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capmatinib (B1663548) (dihydrochloride salt form), a potent and selective small-molecule inhibitor of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, represents a significant advancement in targeted therapy for non-small cell lung cancer (NSCLC). Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping (METex14) mutations or gene amplification, is a key oncogenic driver in a subset of NSCLCs. Capmatinib is an ATP-competitive inhibitor that effectively blocks MET autophosphorylation and downstream signaling, leading to the inhibition of tumor cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the pharmacodynamics of Capmatinib, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways and experimental workflows involved in its preclinical and clinical evaluation.
Introduction
The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes including embryogenesis, tissue regeneration, and wound healing.[1] In oncology, dysregulation of the HGF/MET axis is a well-established driver of tumor progression, metastasis, and therapeutic resistance.[2] Genetic alterations such as METex14 skipping mutations, which lead to a functionally hyperactive MET receptor by impairing its degradation, and MET gene amplification are key oncogenic events in NSCLC.[3][4] Capmatinib (formerly INC280) was specifically designed as a highly selective MET inhibitor to target these oncogene-addicted tumors.[5] It received its first FDA approval in 2020 for the treatment of adult patients with metastatic NSCLC whose tumors harbor a METex14 skipping mutation.[3]
Mechanism of Action
Capmatinib functions as a Type Ib, ATP-competitive inhibitor of the MET kinase.[1] Its binding to the ATP-binding pocket of the MET kinase domain prevents the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the activation loop.[1] This initial step is critical for the activation of the MET receptor. By blocking this event, Capmatinib effectively abrogates the recruitment of downstream adaptor proteins and the subsequent activation of multiple oncogenic signaling cascades.[3][6] The primary pathways inhibited by Capmatinib include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways, all of which are critical for MET-dependent cell proliferation, survival, migration, and invasion.[7][8]
Quantitative Pharmacodynamic Data
The potency and selectivity of Capmatinib have been quantified through various in vitro assays. It demonstrates high potency in biochemical assays and strong anti-proliferative effects in MET-dependent cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Capmatinib
| Assay Type | Target/Cell Line | Alteration | IC50 Value | Reference(s) |
| Biochemical Assay | c-MET Kinase | Wild-Type | 0.13 nM | [6] |
| Cell-Based Assay | Ba/F3 | METex14 | 0.6 nM | [9] |
| Cell-Based Assay | Various Lung Cancer Lines | MET-dependent | 0.3 - 0.7 nM | [10] |
| Cell-Based Assay | SNU-5 | MET Amplification | ~1 nM (for p-MET) | [6] |
| Cell-Based Assay | EBC-1 | MET Amplification | 3.70 ± 0.10 nM | [11] |
| Cell-Based Assay | EBC-CR1, CR2, CR3 | Acquired Resistance | > 10 µM | [11] |
IC50: Half maximal inhibitory concentration.
Table 2: Clinical Efficacy of Capmatinib (GEOMETRY mono-1 Trial)
| Patient Cohort | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference(s) |
| METex14 (Treatment-Naïve) | 60 | 68% | 12.6 months | [12] |
| METex14 (Previously Treated) | 100 | 44% | 9.7 months | [12] |
| MET Amplified (GCN ≥10, Treatment-Naïve) | 15 | 40% | 7.5 months | [13] |
| MET Amplified (GCN ≥10, Previously Treated) | 69 | 29% | 8.3 months | [13] |
N: Number of patients. GCN: Gene Copy Number.
Key Experimental Protocols
The characterization of Capmatinib's pharmacodynamics relies on a suite of standardized in vitro and in vivo experimental procedures.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of Capmatinib on the enzymatic activity of the MET kinase. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Materials : Recombinant MET kinase, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, Capmatinib, and an ADP-Glo™ Assay Kit.[14]
-
Protocol Steps :
-
Compound Preparation : Prepare serial dilutions of Capmatinib in DMSO and then in kinase assay buffer.
-
Kinase Reaction : In a 96-well plate, combine the assay buffer, Capmatinib dilutions, and recombinant MET kinase.
-
Initiation : Start the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[14]
-
Termination & Detection : Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP.
-
Data Acquisition : Measure the luminescence, which is proportional to the amount of ADP produced.
-
Analysis : Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Cellular MET Phosphorylation Assay (Western Blot)
This assay assesses the ability of Capmatinib to inhibit MET autophosphorylation within a cellular context.
-
Materials : MET-dependent cancer cell line (e.g., EBC-1, SNU-5), cell culture reagents, Capmatinib, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), antibodies (anti-p-MET, anti-total-MET, anti-β-actin), and Western blot reagents.
-
Protocol Steps :
-
Cell Culture & Treatment : Culture cells to 70-80% confluency. Treat with various concentrations of Capmatinib for a specified duration (e.g., 2 hours).
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse with buffer. Clarify the lysate by centrifugation.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by gel electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with primary antibodies (e.g., anti-p-MET) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Re-probe the membrane for total MET and a loading control (e.g., β-actin) to ensure equal loading.[15]
-
Cell Proliferation Assay
This assay measures the effect of Capmatinib on the growth and viability of cancer cell lines.
-
Materials : MET-dependent cancer cell line, 96-well plates, culture medium, Capmatinib, and a viability reagent (e.g., CellTiter-Glo®, MTT).
-
Protocol Steps :
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with serial dilutions of Capmatinib and incubate for a desired period (e.g., 72 hours).
-
Reagent Addition : Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition : Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT).
-
Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[15]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of Capmatinib in a living organism.
-
Model : Immunocompromised mice (e.g., athymic nude mice) subcutaneously implanted with a MET-dependent human cancer cell line (e.g., EBC-1) or patient-derived xenografts (PDX).[5]
-
Protocol Steps :
-
Tumor Implantation : Inject cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth : Allow tumors to grow to a specified average size (e.g., 150-200 mm³).
-
Randomization & Treatment : Randomize mice into vehicle control and treatment groups. Administer Capmatinib orally at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[5]
-
Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint : Continue treatment until a predefined endpoint is reached (e.g., significant tumor growth in the control group). Calculate tumor growth inhibition (TGI).
-
Resistance Mechanisms
Despite the efficacy of Capmatinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
On-Target Resistance : Secondary mutations in the MET kinase domain (e.g., D1228 and Y1230) can interfere with Capmatinib binding.
-
Off-Target Resistance (Bypass Signaling) : Activation of alternative signaling pathways can bypass the need for MET. This includes the upregulation of other receptor tyrosine kinases like EGFR or genetic alterations in downstream effectors such as PIK3CA or KRAS.[11]
Conclusion
Capmatinib is a highly potent and selective MET inhibitor with proven clinical efficacy in NSCLC patients with MET exon 14 skipping mutations and MET amplification. Its mechanism of action is well-defined, involving the direct inhibition of MET kinase activity and the subsequent shutdown of key downstream oncogenic pathways. The pharmacodynamic profile of Capmatinib, established through rigorous biochemical, cellular, and in vivo studies, provides a strong rationale for its use in biomarker-selected patient populations. Further research into resistance mechanisms and combination therapies will continue to refine its clinical application and improve outcomes for patients with MET-driven cancers.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Role of Capmatinib Dihydrochloride in MET Exon 14 Skipping Non-Small Cell Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Capmatinib dihydrochloride (B599025), a potent and selective MET inhibitor, and its crucial role in the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations. This document delves into the molecular mechanisms of METex14-driven oncogenesis, the pharmacological action of Capmatinib, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy and resistance mechanisms.
The MET Signaling Pathway and the Impact of MET Exon 14 Skipping
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways critical for cell proliferation, survival, and migration.[1] These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 signaling cascades.[1][2][3]
Mutations leading to the skipping of MET exon 14 result in a dysfunctional MET receptor. This exon encodes the juxtamembrane domain containing a tyrosine residue (Y1003) that is a binding site for the E3 ubiquitin ligase c-CBL.[4] The binding of c-CBL to this site is a critical step in the negative regulation of the MET receptor, leading to its internalization and degradation.[4] The loss of this domain due to exon 14 skipping impairs this degradation process, leading to an accumulation of MET receptors on the cell surface and constitutive, ligand-independent activation of downstream oncogenic signaling.[5]
Capmatinib Dihydrochloride: Mechanism of Action
Capmatinib is a highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[6] It binds to the kinase domain of both wild-type and mutant MET, including the variant produced by exon 14 skipping, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[7] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and invasion in MET-dependent cancer models.[6][8]
Quantitative Data Summary
In Vitro Potency of Capmatinib
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference(s) |
| Hs746t | Gastric Cancer | MET Amplification | 0.3 - 0.7 | [9] |
| EBC-1 | NSCLC | MET Amplification | ~1 | [10] |
| Various | Lung Cancer | METex14 | 0.3 - 0.7 | [9] |
| Biochemical Assay | - | Recombinant MET | 0.13 | [9] |
Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)
| Patient Cohort | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Treatment-Naïve | 60 | 68% (95% CI: 55.0-79.7) | 12.6 months (95% CI: 5.6-NE) | 12.4 months (95% CI: 8.2-NE) | [4][7][11] |
| Previously Treated | 100 | 44% (95% CI: 34.1-54.3) | 9.7 months (95% CI: 5.6-13.0) | 5.4 months (95% CI: 4.2-7.0) | [4][7][11] |
NE: Not Estimable
Pharmacokinetic Properties of Capmatinib
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [12][13] |
| Elimination Half-life | 6.5 hours | [12] |
| Protein Binding | ~96% | [12] |
| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [12][14] |
| Excretion | ~78% in feces, ~22% in urine | [12] |
| Effect of Food | High-fat meal increased AUC by 46% with no change in Cmax | [15] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol assesses the effect of Capmatinib on the viability of METex14-positive NSCLC cell lines.
-
Cell Seeding: Plate METex14-positive NSCLC cells (e.g., H596) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of Capmatinib (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for MET Phosphorylation
This protocol determines the inhibitory effect of Capmatinib on MET signaling.
-
Cell Treatment: Seed METex14-positive NSCLC cells and treat with various concentrations of Capmatinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of Capmatinib in a preclinical model.
-
Cell Line/PDX Implantation: Subcutaneously inject METex14-positive NSCLC cells (e.g., 5 x 10^6 cells) or implant patient-derived xenograft (PDX) fragments into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer Capmatinib orally at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).
Experimental and Clinical Development Workflow
The development of Capmatinib followed a structured workflow from preclinical discovery to clinical application.
Mechanisms of Acquired Resistance to Capmatinib
Despite the significant clinical benefit of Capmatinib, acquired resistance can emerge. The primary mechanisms of resistance are categorized as on-target alterations within the MET gene or off-target activation of bypass signaling pathways.[16][17]
On-target resistance mechanisms primarily involve secondary mutations in the MET kinase domain, such as at residues D1228 and Y1230, which can interfere with Capmatinib binding.[17][18] Amplification of the METex14 allele has also been observed.[16]
Off-target resistance involves the activation of alternative signaling pathways that bypass the MET dependency. These include the amplification of other receptor tyrosine kinases like EGFR and HER3, as well as mutations or amplifications in downstream signaling molecules such as KRAS, BRAF, and PIK3CA.[16][19]
Conclusion
This compound has emerged as a pivotal targeted therapy for patients with NSCLC harboring MET exon 14 skipping mutations. Its high selectivity and potent inhibition of the constitutively active MET receptor have translated into significant and durable clinical responses. A thorough understanding of the underlying molecular biology, mechanisms of action, and potential resistance pathways is essential for the continued development and optimal clinical application of Capmatinib and next-generation MET inhibitors. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to advance the treatment of MET-driven cancers.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sinobiological.com [sinobiological.com]
- 10. blog.td2inc.com [blog.td2inc.com]
- 11. Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.medpath.com [cdn.medpath.com]
- 14. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
Capmatinib Dihydrochloride: A Deep Dive into ATP-Competitive c-Met Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of capmatinib (B1663548) dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of the c-Met kinase. Capmatinib (formerly INC280) has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and clinical efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.
Mechanism of Action: Competitive Inhibition of c-Met
Capmatinib functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, and migration.[2] In several cancers, aberrant c-Met signaling, driven by genetic alterations such as MET amplification or exon 14 skipping mutations, leads to uncontrolled tumor growth and metastasis.[3][4]
Capmatinib selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor.[2][5] This action effectively blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells.[1][6] Preclinical studies have demonstrated that capmatinib exhibits high selectivity for c-Met over a broad panel of other human kinases, underscoring its targeted therapeutic potential.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for capmatinib dihydrochloride, encompassing its biochemical potency, cellular activity, pharmacokinetic parameters, and clinical efficacy in NSCLC patients with MET exon 14 skipping mutations.
Table 1: Biochemical and Cellular Activity of Capmatinib
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| Biochemical IC50 (c-Met) | 0.13 nM | Cell-free kinase assay | [5][8] |
| Cellular IC50 | 0.3 - 1.1 nmol/L | Various tumor cell lines | [9] |
| 0.6 nmol/L | Ba/F3 cell line with METex14 mutation | [1] | |
| 2.3 nM | NCI-H1993 lung cancer cells (72 hrs) | [8] | |
| Selectivity | >10,000-fold over a large panel of human kinases | Kinase screening panels | [6][8] |
Table 2: Pharmacokinetic Parameters of Capmatinib
| Parameter | Human | Rat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | - | [6][10] |
| 4.0 - 5.6 hours (with high-fat meal) | - | [3] | |
| Oral Bioavailability | >70% (estimated) | - | [3] |
| Plasma Protein Binding | ~96% | - | [6] |
| Elimination Half-life (t1/2) | 6.5 hours | - | [6][10] |
| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | - | [9][11] |
| Excretion | Primarily fecal | - | [11] |
| Brain-to-Plasma Concentration Ratio | - | 0.09 | [9] |
Table 3: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)
| Endpoint | Treatment-Naïve Patients | Previously Treated Patients | Reference(s) |
| Overall Response Rate (ORR) | 67.9% (95% CI: 47.6-84.1) | 40.6% (95% CI: 28.9-53.1) | [12] |
| Median Duration of Response (DOR) | 11.14 months (95% CI: 5.55-NE) | 9.72 months (95% CI: 5.55-12.98) | [12] |
| Median Progression-Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86) | 5.42 months (95% CI: 4.17-6.97) | [13] |
NE: Not Estimable
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the activity of capmatinib.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of capmatinib against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of capmatinib in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
Add 2.5 µL of diluted capmatinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x c-Met kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for c-Met).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each capmatinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol outlines a method to assess the effect of capmatinib on the proliferation of cancer cell lines.
Materials:
-
MET-dependent cancer cell line (e.g., NCI-H1993)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of capmatinib in complete culture medium.
-
Replace the existing medium with the medium containing various concentrations of capmatinib or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the capmatinib concentration.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
MET-dependent human cancer cell line (e.g., HCC827 GR with MET amplification)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer capmatinib (e.g., by oral gavage) or vehicle control to the respective groups at a specified dose and schedule (e.g., once or twice daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of capmatinib.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of capmatinib.
Figure 1: c-Met signaling pathway and the inhibitory action of capmatinib.
Figure 2: Workflow for the preclinical evaluation of a kinase inhibitor like capmatinib.
Conclusion
This compound stands as a testament to the success of targeted therapy in oncology. Its potent and selective inhibition of the c-Met receptor tyrosine kinase provides a much-needed therapeutic option for patients with NSCLC driven by MET exon 14 skipping mutations. The comprehensive data presented in this guide, from its fundamental mechanism of action to its clinical efficacy, underscore the rigorous scientific investigation that has led to its approval and integration into clinical practice. Further research into combination therapies and mechanisms of resistance will continue to refine its use and improve patient outcomes.
References
- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. novctrd.com [novctrd.com]
- 3. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. ascopubs.org [ascopubs.org]
The Precision Strike of Capmatinib Dihydrochloride: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capmatinib (B1663548) dihydrochloride, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1] Its mechanism of action involves the direct inhibition of MET phosphorylation, which in turn disrupts a cascade of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[2][3] This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by Capmatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Introduction to Capmatinib and its Target: The MET Receptor
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several intracellular signaling cascades.[4] In cancer, aberrant MET activation, through mechanisms such as gene amplification, overexpression, or mutations like MET exon 14 skipping, leads to the constitutive activation of these pathways, driving oncogenesis.[5][6] Capmatinib is a type Ib ATP-competitive inhibitor that selectively binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.[7][8]
Core Downstream Signaling Pathways Affected by Capmatinib
Capmatinib's inhibition of MET phosphorylation leads to the significant downregulation of three primary downstream signaling pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival.
-
RAS/MAPK Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival.
-
STAT3 Pathway: This pathway is involved in cell survival, proliferation, and angiogenesis.
The following sections delve into the specifics of how Capmatinib impacts each of these pathways, supported by quantitative data from preclinical and clinical studies.
The PI3K/AKT/mTOR Pathway
Upon MET activation, the Gab1 docking protein is recruited and phosphorylated, leading to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation.
Capmatinib treatment has been shown to effectively inhibit the phosphorylation of key components in this pathway. Studies have demonstrated a significant reduction in the levels of phosphorylated AKT (p-AKT) in MET-dependent cancer cell lines upon treatment with Capmatinib.[2][5]
The RAS/MAPK Pathway
The activation of the MET receptor also leads to the recruitment of Grb2, which in turn activates the guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation.
Preclinical studies have consistently shown that Capmatinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK in MET-amplified and MET-mutated cancer cells.[5]
The STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is another crucial downstream effector of MET signaling. Upon MET activation, STAT3 is recruited to the receptor, phosphorylated, and then dimerizes. These dimers translocate to the nucleus to act as transcription factors for genes involved in cell survival and proliferation.
Treatment with Capmatinib has been demonstrated to inhibit the phosphorylation of STAT3 in MET-dependent tumor cells.[2]
Quantitative Analysis of Capmatinib's Effect on Downstream Signaling
The efficacy of Capmatinib in inhibiting MET and its downstream pathways has been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (MET Kinase Inhibition) | Various | 0.13 nM | [7] |
| IC50 (Cell Proliferation) | EBC-1 (MET amplified) | ~1 µM (Resistant) | [5] |
| IC50 (Cell Proliferation) | H1975+CAF (Osimertinib-resistant) | ~0.5 µM (Re-sensitized) | [2] |
Table 1: In Vitro Inhibitory Concentrations of Capmatinib. This table highlights the potent enzymatic and cellular inhibitory activity of Capmatinib.
| Cell Line | Treatment | p-MET Inhibition | p-AKT Inhibition | p-ERK Inhibition | p-STAT3 Inhibition | Reference |
| EBC-1 | 1 µM Capmatinib | - | Persistent | Persistent | - | [5] |
| H1975+CAF | 0.5 µM Capmatinib + Osimertinib (B560133) | Markedly Reduced | Markedly Reduced | - | - | [2] |
| MET-silenced OR cells | - | Clear Reduction | Clear Reduction | - | Clear Reduction | [2] |
Table 2: Qualitative and Quantitative Effects of Capmatinib on Downstream Protein Phosphorylation. This table summarizes the observed changes in phosphorylation levels of key signaling proteins following Capmatinib treatment in different cellular contexts.
| Trial Name | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
| GEOMETRY mono-1 (Phase 2) | Treatment-naïve METex14 NSCLC | 68% | 12.6 months | [9][10] |
| GEOMETRY mono-1 (Phase 2) | Previously treated METex14 NSCLC | 41% | 9.7 months | [9][10] |
| Phase 1 Trial | MET GCN ≥6 NSCLC | 47% | - | [11][12] |
Table 3: Clinical Efficacy of Capmatinib in MET-Altered NSCLC. This table presents the significant clinical activity of Capmatinib in patients with NSCLC harboring MET exon 14 skipping mutations or MET gene amplification.
Detailed Experimental Protocols
To facilitate the replication and further investigation of Capmatinib's effects, this section provides detailed methodologies for key in vitro experiments.
Western Blot Analysis for Protein Phosphorylation
Objective: To qualitatively and quantitatively assess the effect of Capmatinib on the phosphorylation of MET and downstream signaling proteins (AKT, ERK, STAT3).
Materials:
-
MET-dependent cancer cell lines (e.g., EBC-1, H1975)
-
Capmatinib dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-MET, MET, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells at a density of 1-2 x 10^6 cells per 10 cm dish and allow them to adhere overnight. Treat cells with varying concentrations of Capmatinib (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST and then add the ECL substrate. Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Capmatinib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13][14]
-
Compound Treatment: Treat the cells with a serial dilution of Capmatinib for 24, 48, or 72 hours.[14]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Impact of Capmatinib: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the downstream signaling pathways affected by Capmatinib and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Capmatinib dihydrochloride's effect on tumor cell proliferation and apoptosis
For Researchers, Scientists, and Drug Development Professionals
Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms by which capmatinib exerts its anti-tumor effects, with a specific focus on its impact on tumor cell proliferation and the induction of apoptosis.
Inhibition of Tumor Cell Proliferation
Capmatinib effectively curtails the proliferation of cancer cells that exhibit MET dysregulation, such as MET amplification or MET exon 14 skipping mutations.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of the MET receptor tyrosine kinase, which in turn inhibits its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival.[3]
The inhibitory concentration (IC50) of capmatinib varies across different cancer cell lines, reflecting the diverse genetic landscapes and dependencies of these tumors. The following table summarizes the IC50 values of capmatinib in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | ~1 | [1] |
| NCI-H1993 | Non-Small Cell Lung Cancer | ~10 | [1] |
| Hs 746T | Gastric Cancer | ~1 | [1] |
| SNU-5 | Gastric Cancer | 1.2 | [1] |
| S114 | Glioblastoma | 12.4 | [1] |
| H441 | Lung Adenocarcinoma | ~0.5 | [1] |
| U-87 MG | Glioblastoma | 2 | [1] |
| Ba/F3 (with METex14) | Pro-B Cell Line | 0.6 | [4] |
Induction of Apoptosis
Beyond its anti-proliferative effects, capmatinib is a potent inducer of apoptosis, or programmed cell death, in MET-dependent tumor cells.[1] By blocking the pro-survival signals emanating from the activated MET receptor, capmatinib shifts the cellular balance towards apoptosis. The induction of apoptosis by capmatinib has been demonstrated through various experimental approaches, including the detection of DNA fragmentation and the use of Annexin V staining, which identifies the externalization of phosphatidylserine—a key marker of early apoptosis.[1][5]
The table below presents quantitative data on the induction of apoptosis by capmatinib in specific cancer cell lines.
| Cell Line | Cancer Type | Capmatinib Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| MEC-1 | Chronic Lymphocytic Leukemia | 1 µM | 72 hours | ~40% | [5] |
| MEC-1 | Chronic Lymphocytic Leukemia | 10 µM | 72 hours | ~60% | [5] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 1 µM | Not Specified | Increased vs. Control | [5] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 10 µM | Not Specified | Further Increased vs. 1 µM | [5] |
Experimental Protocols
The following table outlines the detailed methodologies for key experiments utilized to assess the effects of capmatinib on tumor cell proliferation and apoptosis.
| Experiment | Purpose | Cell Lines | Capmatinib Concentrations | Incubation Time | Key Methodological Steps |
| MTS Assay | To quantify cell viability and proliferation. | MEC-1, various cancer cell lines | Varies (e.g., 0.01-10 µM) | 48-72 hours | 1. Seed cells in 96-well plates. 2. Treat with a range of capmatinib concentrations. 3. Add MTS reagent and incubate. 4. Measure absorbance at 490 nm.[5][6] |
| Annexin V Staining | To detect and quantify early and late-stage apoptosis. | MEC-1, Primary CLL cells | Varies (e.g., 1-10 µM) | 72 hours | 1. Treat cells with capmatinib. 2. Harvest and wash cells. 3. Resuspend in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). 4. Analyze by flow cytometry.[5][7] |
| Western Blotting | To analyze the phosphorylation status and expression levels of proteins in the c-MET signaling pathway. | EBC-CR2, various cancer cell lines | Varies (e.g., 10-1000 nM) | 24 hours | 1. Treat cells with capmatinib. 2. Lyse cells and quantify protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe with primary antibodies against total and phosphorylated c-MET, AKT, and ERK, followed by HRP-conjugated secondary antibodies. 5. Visualize protein bands using chemiluminescence.[8][9] |
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by capmatinib and a typical experimental workflow.
Conclusion
Capmatinib dihydrochloride demonstrates robust anti-tumor activity by directly targeting the c-MET receptor tyrosine kinase. This inhibition leads to a dual effect of suppressing tumor cell proliferation and actively promoting apoptosis. The data and methodologies presented in this guide underscore the importance of understanding the molecular mechanisms of targeted therapies to advance the development of more effective cancer treatments. The provided experimental frameworks offer a solid foundation for researchers to further investigate the nuanced effects of capmatinib and other MET inhibitors in various cancer contexts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Capmatinib Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (B1663548), also known as INCB28060, is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Capmatinib competitively binds to the ATP-binding site of c-MET, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT3.[3][4][5] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation, survival, and invasion.[3][6] These application notes provide detailed protocols for utilizing Capmatinib dihydrochloride (B599025) in cell culture experiments to assess its biological effects.
Data Presentation
Capmatinib Potency (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the in vitro and cell-based IC50 values of Capmatinib in various cancer cell lines, highlighting its efficacy in models with different MET alterations.
| Assay Type | Parameter | Value (nM) | Reference |
| In Vitro Kinase Assay | c-MET Kinase IC50 | 0.13 | [1][7] |
| Cell Line | Cancer Type | MET Alteration | Cell-Based IC50 (nM) | Reference |
| EBC-1 | NSCLC | MET Amplification | 3.70 ± 0.10 | [8] |
| Ba/F3 | Pro-B | MET exon 14 mutation | 0.6 | [9] |
| General | Lung Cancer | Not Specified | 0.3–0.7 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Mandatory Visualizations
c-MET Signaling Pathway and Capmatinib Inhibition
Caption: c-MET signaling pathway and the inhibitory action of Capmatinib.
Experimental Workflow for Evaluating Capmatinib
Caption: A typical workflow for assessing Capmatinib's in vitro efficacy.
Experimental Protocols
Cell Viability Assay
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Capmatinib dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Capmatinib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of Capmatinib as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for c-MET Signaling
This technique is used to detect changes in the expression and phosphorylation of proteins in the c-MET signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL substrate
Recommended Primary Antibodies:
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (loading control)
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Capmatinib at desired concentrations and for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Capmatinib for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.
References
- 1. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. emergencydrug.com [emergencydrug.com]
- 6. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Capmatinib Dihydrochloride in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib, also known as INC280 or INCB28060, is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met activation, through mutations, amplification, or overexpression, is a known driver in various cancers, leading to the overactivation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT3, which promote tumor cell proliferation, survival, and migration.[4][5][6] Capmatinib effectively blocks MET phosphorylation and the activation of these key downstream effectors.[7][8] These application notes provide a comprehensive guide to the recommended dosages and protocols for the use of Capmatinib dihydrochloride (B599025) in laboratory research settings.
Mechanism of Action
Capmatinib selectively binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity.[5] This blockade prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.[4][5] The high selectivity of Capmatinib for MET minimizes off-target effects, making it a valuable tool for studying MET-driven oncogenesis.[5][7]
Quantitative Data Summary
In Vitro Efficacy of Capmatinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Capmatinib in various cancer cell lines. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Incubation Time (hours) | Reference |
| SNU-5 | Gastric Cancer | 1.2 | Cell Viability Assay | 72 | [2] |
| S114 | - | 12.4 | Cell Viability Assay | 72 | [2] |
| H441 | Non-Small Cell Lung Cancer | ~0.5 | Colony Formation Assay | - | [2] |
| U-87MG | Glioblastoma | 2 | Colony Formation Assay | - | [2] |
| NCI-H1993 | Non-Small Cell Lung Cancer | 2.3 | CCK-8 Assay | 72 | [1] |
| EBC-1 | Non-Small Cell Lung Cancer | Highly Sensitive | Proliferation Assay | - | [9] |
| Lung Cancer Lines | - | 0.3 - 0.7 | Cell-based Assay | - | [8] |
In Vivo Dosage of Capmatinib in Xenograft Models
This table provides recommended oral dosages of Capmatinib for in vivo studies using mouse xenograft models. The choice of dosage depends on the tumor model and the experimental design.
| Dosage Regimen | Tumor Model | Efficacy | Reference |
| 3 mg/kg once daily | EGFR-mutant lung cancer (HCC827 GR) | Used in combination with gefitinib | [9] |
| 5 mg/kg daily | MET-amplified liver cancer (HCCLM3) | Antitumor efficacy observed | [9] |
| 10 mg/kg twice daily | MET-amplified lung cancer (EBC-1) | Antitumor efficacy observed | [9] |
| 10 mg/kg twice daily | Lung cancer PDX models (high MET mRNA) | Antitumor efficacy observed | [9] |
| 10 mg/kg twice daily | Lung PDX with MET exon 14 skipping | Antitumor efficacy observed | [9] |
| 25 mg/kg once daily | PDX with EML4-ALK translocation and high MET | Used in combination with ceritinib | [9] |
Experimental Protocols
Preparation of Capmatinib Dihydrochloride for Research
In Vitro Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][9] For example, a 10 mM stock solution can be prepared.[9] It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[10] For cell culture experiments, the final DMSO concentration should generally be kept below 0.1% to avoid solvent-induced toxicity.[10]
In Vivo Formulation: For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle consists of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline water.[2] Another formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It is crucial to ensure the compound is well-suspended before each administration.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This protocol outlines a general procedure to assess the effect of Capmatinib on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Capmatinib in culture medium. The concentration range should be selected based on the known IC50 values (see table above). Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[1][9]
-
Viability Assessment: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for MET Phosphorylation
This protocol is used to determine the inhibitory effect of Capmatinib on MET signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of Capmatinib for a specified time (e.g., 2 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MET, total MET, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-MET normalized to total MET and the loading control.
Animal Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of Capmatinib. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer Capmatinib or the vehicle control orally at the desired dosage and schedule (e.g., 10 mg/kg, twice daily).[9]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the last dose, tumors can be harvested for analysis of target engagement, such as measuring the inhibition of MET phosphorylation by western blotting or ELISA.[9][12]
Conclusion
This compound is a valuable research tool for investigating the role of the MET signaling pathway in cancer. The recommended dosages and protocols provided in these application notes serve as a starting point for designing robust and reproducible experiments. It is essential to optimize the experimental conditions for specific cell lines and animal models to achieve reliable and meaningful results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 6. emergencydrug.com [emergencydrug.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Capmatinib Dihydrochloride Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib, a potent and selective inhibitor of the c-MET receptor tyrosine kinase, is a critical tool in cancer research, particularly for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2] The aberrant activation of the c-MET signaling pathway, triggered by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumor cell proliferation, survival, invasion, and metastasis.[1][2] Capmatinib effectively blocks MET phosphorylation and downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, making it a valuable agent for both in vitro and in vivo preclinical studies.[3]
These application notes provide detailed protocols for the preparation of Capmatinib dihydrochloride (B599025) solutions for use in cell-based assays and animal models, ensuring reproducible and reliable experimental outcomes.
Physicochemical Properties and Solubility
Capmatinib dihydrochloride monohydrate is a yellow powder.[4] Its solubility is pH-dependent, being slightly soluble in acidic aqueous solutions (pH 1 and 2) and decreasingly soluble as the pH approaches neutral.[4] For research purposes, it is commonly dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro use and formulated in specific vehicles for in vivo administration.[5]
Table 1: Properties of this compound Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁Cl₂FN₆O₂ | [2][4][6] |
| Molecular Weight | 503.36 g/mol | [4][6] |
| Appearance | Yellow powder | [4] |
| pKa | pKa1: 0.9 (calculated), pKa2: 4.5 (experimental) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 5 mg/mL (~12.12 mM) | Warming and sonication can aid dissolution. | [7] |
| Water | < 0.1 mg/mL (insoluble) | Solubility increases in acidic conditions (pH 1-2). | [4][7] |
| 0.1 N HCl | 12.00 mg/mL | High solubility with partial or complete salt dissociation. | [8] |
| 0.01 N HCl | 10.3 mg/mL | High solubility with partial or complete salt dissociation. | [8] |
| In vivo Formulation 1 | 2 mg/mL (3.97 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. | [9] |
| In vivo Formulation 2 | 10 mg/mL (24.25 mM) | 0.5% CMC-Na in saline water (suspended solution). Ultrasonic treatment is needed. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for use in cell culture assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm filter and syringe (optional, for sterilization)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 5.03 mg of this compound (MW: 503.36 g/mol ) and dissolve it in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary.[7]
-
Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When stored at -80°C, it is recommended to use the solution within 6 months.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Rodent Models)
This protocol describes the preparation of a vehicle-based formulation suitable for oral gavage in mice or rats.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation of the Vehicle: Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Weighing: Weigh the required amount of this compound powder. The amount will depend on the desired final concentration and the dosing volume for the animals. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.
-
Dissolution: a. Add the weighed this compound to the pre-mixed vehicle. b. Vortex the mixture thoroughly. c. Sonicate the solution until it becomes clear and the compound is fully dissolved.[9] Heating may also be applied to aid dissolution.
-
Administration: It is recommended to prepare this formulation fresh on the day of use.[3] Administer the solution to the animals via oral gavage at the calculated dose.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: The c-MET signaling pathway and its inhibition by Capmatinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. novartis.com [novartis.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Capmatinib Hydrochloride | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
Application Notes and Protocols for Capmatinib Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and storage conditions for Capmatinib dihydrochloride (B599025) stock solutions to ensure their stability and efficacy in research settings.
Capmatinib dihydrochloride is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is implicated in various cancers. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions.
Data Presentation: Storage and Solubility
Proper storage of this compound stock solutions is critical to maintain their chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and prepared stock solutions.
Table 1: Storage Conditions for this compound (Solid Powder)
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark place.[3] |
| Long-term | -20 °C | Months to years | Store in a dry, dark place for optimal stability.[3] |
Table 2: Storage Conditions for this compound Stock Solutions in Solvent
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80 °C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| DMSO | 4 °C | Up to 1 week | For short-term use.[4] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL (59.6 mM) | Sonication is recommended to aid dissolution.[4] |
| Water | 3.33 mg/mL (6.62 mM) | Ultrasonic treatment is needed for dissolution.[5] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL (3.97 mM) | Sonication is recommended. Prepare fresh for in vivo experiments.[4][5] |
Signaling Pathway
Capmatinib is a selective inhibitor of the c-MET (hepatocyte growth factor receptor) tyrosine kinase.[2] The binding of its ligand, hepatocyte growth factor (HGF), to the c-MET receptor leads to autophosphorylation and activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting c-MET, Capmatinib effectively blocks these downstream signals, leading to an anti-tumor effect in cancers with c-MET dysregulation.[5]
Caption: Capmatinib inhibits the c-MET signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming of Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 503.36 g/mol ), weigh out 5.03 mg of the compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][5]
-
Storage:
Note on DMSO Concentration in Cell Culture: When using the stock solution in cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. If a higher concentration is necessary, a solvent control should be included in the experiment to assess any potential effects of DMSO on the cells.[4]
Caption: Workflow for preparing Capmatinib stock solution.
References
Application of Capmatinib Dihydrochloride in Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Capmatinib (B1663548) dihydrochloride, a potent and selective MET inhibitor, in preclinical xenograft models. Capmatinib has demonstrated significant antitumor activity in various cancer models, particularly those with MET dysregulation, such as non-small cell lung cancer (NSCLC).[1][2][3][4][5] These guidelines are intended to assist in the design and execution of robust in vivo studies to evaluate the efficacy of Capmatinib.
Mechanism of Action
Capmatinib is an orally bioavailable, ATP-competitive, reversible inhibitor of the c-Met receptor tyrosine kinase.[6][7] In cancer, aberrant activation of the MET pathway, through mechanisms like MET exon 14 skipping mutations or gene amplification, can drive tumor growth, proliferation, and survival.[8][9][10] Capmatinib effectively blocks MET phosphorylation and downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of MET-dependent tumor cells.[8][11][12][13]
Signaling Pathway
The following diagram illustrates the MET signaling pathway and the inhibitory action of Capmatinib.
Caption: MET signaling pathway and Capmatinib's mechanism of action.
Application Notes
Capmatinib has shown significant efficacy in xenograft models of various cancers, particularly those harboring MET alterations.
-
Non-Small Cell Lung Cancer (NSCLC): Capmatinib is highly active against NSCLC models with MET amplification or MET exon 14 skipping mutations.[1] It has demonstrated tumor regression in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[1]
-
Liver Cancer: In vivo activity has been observed in liver cancer xenograft models with MET gene amplification.[1]
-
Combination Therapies: The antitumor activity of Capmatinib can be enhanced when used in combination with other targeted therapies. For instance, in models with co-occurring oncogenic drivers, such as EGFR mutations, combining Capmatinib with an EGFR inhibitor like gefitinib (B1684475) has shown enhanced efficacy.[1] Similarly, combination with ALK inhibitors like ceritinib (B560025) has been effective in models with EML4-ALK translocation and high MET expression.[1]
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with Capmatinib.
General Experimental Workflow
Caption: General workflow for a xenograft study with Capmatinib.
Detailed Methodologies
1. Cell Line and Animal Models:
-
Cell Lines:
-
Animal Models:
2. Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of Matrigel and PBS.[14]
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.[14]
3. Drug Formulation and Administration:
-
Capmatinib Dihydrochloride: Synthesized at Novartis or obtained from a commercial supplier.[1]
-
Formulation: For oral gavage, Capmatinib can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) (MC) with 0.1% Tween 80 in water.[14]
-
Dosing:
-
The recommended phase 2 dose in humans is 400 mg twice daily (tablets) or 600 mg twice daily (capsules).[7]
-
In xenograft models, effective doses have ranged from 3 mg/kg once daily to 25 mg/kg once daily, and 10 mg/kg twice daily.[1] The specific dose should be optimized based on the tumor model and experimental goals.
-
4. Study Execution and Monitoring:
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[14]
-
Randomization: Randomize animals into control (vehicle) and treatment groups.
-
Treatment: Administer Capmatinib or vehicle orally according to the predetermined schedule.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[14]
-
Monitor animal body weight and overall health throughout the study.
-
5. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be used for various analyses, including:
Quantitative Data Summary
The following tables summarize the efficacy of Capmatinib in various xenograft models as reported in preclinical studies.
Table 1: Single-Agent Activity of Capmatinib in Xenograft Models
| Cancer Type | Cell Line/PDX Model | MET Alteration | Capmatinib Dose | Outcome | Reference |
| Lung Cancer | EBC-1 | Amplification | 10 mg/kg twice daily | Tumor regression | [1] |
| Lung Cancer | LU5381 (PDX) | Exon 14 Skipping | Not specified | Tumor regression | [1] |
| Liver Cancer | HCCLM3 | Amplification | 5 mg/kg daily | Antitumor activity | [1] |
| Melanoma | WM3983 (PDX) | High pMET | 25 mg/kg once daily | Significant but transient tumor regression | [14] |
Table 2: Combination Therapy with Capmatinib in Xenograft Models
| Cancer Type | Model | Combination | Capmatinib Dose | Other Drug Dose | Outcome | Reference |
| Lung Cancer | HCC827 GR | Capmatinib + Gefitinib | 3 mg/kg once daily | 25 mg/kg once daily | Enhanced antitumor efficacy | [1] |
| Lung Cancer | X-1787 (PDX) | Capmatinib + Ceritinib | 25 mg/kg once daily | 25 mg/kg once daily | Enhanced combinatorial efficacy | [1] |
| Melanoma | PDX | Capmatinib + Encorafenib + Binimetinib | Not specified | Not specified | Complete and sustained tumor regression | [14] |
Disclaimer: These protocols and data are provided as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All work should be conducted in compliance with relevant safety and animal welfare regulations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Capmatinib (INC280) is active against models of non–small cell lung cancer and other cancer types with defined mechanisms of MET activation - OAK Open Access Archive [oak.novartis.com]
- 3. mdpi.com [mdpi.com]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Oncology Pathways - Overview [tma.georgetown.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 14. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. forum.certara.com [forum.certara.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Capmatinib Dihydrochloride in MET-Amplified Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (B1663548) (INC280) is a potent and selective, ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated through mechanisms like gene amplification or mutation (e.g., MET exon 14 skipping), becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] MET amplification leads to constitutive kinase activation, promoting tumor cell proliferation, survival, migration, and invasion.[3][5] Capmatinib has demonstrated significant antitumor activity in preclinical models and clinical trials involving patients with MET-dysregulated cancers, leading to its FDA approval for metastatic NSCLC with MET exon 14 skipping mutations.[3][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing Capmatinib dihydrochloride (B599025) in preclinical research involving MET-amplified cancer cell lines.
Mechanism of Action
Under normal physiological conditions, the MET receptor is activated upon binding its ligand, Hepatocyte Growth Factor (HGF).[1] This binding event triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for adaptor proteins like GAB1 and GRB2.[1] This leads to the activation of critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which regulate cell growth, survival, and motility.[3][5]
In MET-amplified cancers, the overexpression of the MET receptor leads to ligand-independent activation, resulting in uncontrolled downstream signaling. Capmatinib selectively binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic pathways.[5][8] This targeted inhibition halts the proliferation of MET-dependent cancer cells and can induce programmed cell death (apoptosis).[5]
Caption: MET signaling pathway and its inhibition by Capmatinib.
Quantitative Data: In Vitro Efficacy of Capmatinib
Capmatinib exhibits potent and selective activity against cancer cell lines with MET amplification. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its efficacy.
| Cell Line | Cancer Type | MET Status | Capmatinib IC50 | Reference |
| EBC-1 | NSCLC | Amplification | 3.70 ± 0.10 nM | [9][10] |
| NCI-H1993 | NSCLC | Amplification | ~5-10 nM | [11] |
| Various | Lung Cancer | MET Altered | 0.3 - 0.7 nM | [1] |
| EBC-CR1 | NSCLC | Acquired Resistance | > 10,000 nM | [9][10] |
| EBC-CR2 | NSCLC | Acquired Resistance | > 10,000 nM | [9][10] |
| EBC-CR3 | NSCLC | Acquired Resistance | > 10,000 nM | [9][10] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Herein are detailed protocols for fundamental experiments to assess the efficacy and mechanism of action of Capmatinib in MET-amplified cancer cell lines.
Caption: A typical experimental workflow for a cell viability assay.
Protocol 1: In Vitro Cell Proliferation and Viability Assay
This protocol is designed to determine the IC50 value of Capmatinib in MET-amplified cancer cell lines.
Materials:
-
MET-amplified cancer cell line (e.g., EBC-1)
-
Complete culture medium
-
96-well clear or white-walled cell culture plates
-
Capmatinib dihydrochloride
-
DMSO (Dimethyl sulfoxide)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Methodology:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock solution of Capmatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Capmatinib stock in culture medium to create a range of desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (<0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different Capmatinib concentrations. Include wells with medium and DMSO alone as a vehicle control.
-
-
Incubation:
-
Viability Assessment:
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of culture medium in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the Capmatinib concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of MET Pathway Inhibition
This protocol assesses Capmatinib's ability to inhibit the phosphorylation of MET and its key downstream effectors, AKT and ERK.
Materials:
-
MET-amplified cancer cell line (e.g., EBC-1)
-
6-well cell culture plates
-
This compound and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (p-MET), anti-total-MET, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-MET) overnight at 4°C, following the manufacturer's recommended dilution.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[12]
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total MET, AKT, ERK, and a loading control.
-
Quantify band intensities using software like ImageJ to determine the relative inhibition of phosphorylation.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Capmatinib in a mouse xenograft model using a MET-amplified cell line.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
MET-amplified cancer cell line (e.g., EBC-1)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC)
-
Calipers and analytical balance
Methodology:
-
Tumor Implantation:
-
Harvest cultured EBC-1 cells and resuspend them in a sterile solution of PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Capmatinib treatment).
-
-
Drug Administration:
-
Prepare Capmatinib in the appropriate vehicle.
-
Administer Capmatinib to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 10 mg/kg, twice daily).[11] Administer vehicle only to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: Volume = (Length × Width²)/2.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.[12]
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by institutional animal care guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the efficacy of Capmatinib.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for p-MET).[14]
-
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 5. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 6. Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-crt.org [e-crt.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
Protocol for Combined Capmatinib Dihydrochloride and Gefitinib Studies in MET-Amplified, EGFR-Mutant Non-Small Cell Lung Cancer
Application Note
For research use only.
Introduction
Resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475), is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways, allowing cancer cells to evade EGFR blockade. Capmatinib (B1663548) dihydrochloride (B599025) is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. The combination of capmatinib and gefitinib presents a rational therapeutic strategy to overcome MET-driven resistance to EGFR inhibitors. This document provides detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this drug combination.
Mechanism of Action
Gefitinib is an EGFR TKI that competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] Capmatinib is a selective inhibitor of the c-MET receptor tyrosine kinase, blocking its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, particularly in tumors with MET amplification or MET exon 14 skipping mutations.[3][4][5] The combination of capmatinib and gefitinib is designed to dually inhibit both the EGFR and MET signaling pathways, thereby overcoming MET-amplification-mediated resistance to gefitinib. Preclinical and clinical studies have shown this combination to be a promising treatment for EGFR-mutated, MET-dysregulated NSCLC.[6][7]
Data Presentation
In Vitro Efficacy: Cell Viability (IC50)
| Cell Line | Compound | IC50 (nM) |
| HCC827 (Parental) | Gefitinib | 13.06 |
| HCC827-GR (Gefitinib-Resistant) | Gefitinib | > 4000 |
| HCC827-GR (Gefitinib-Resistant) | Capmatinib | Data not available in searched literature |
| HCC827-GR (Gefitinib-Resistant) | Capmatinib + Gefitinib | Data not available in searched literature |
Note: Specific IC50 values for capmatinib as a single agent and in combination with gefitinib in gefitinib-resistant cell lines were not available in the searched literature. Researchers should determine these values empirically.
In Vivo Efficacy: Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Gefitinib | 25 mg/kg, daily | Specific TGI % not available |
| Capmatinib | 3 mg/kg, daily | Specific TGI % not available |
| Capmatinib + Gefitinib | 3 mg/kg + 25 mg/kg, daily | Strong antitumor effect observed[3] |
Note: While a strong antitumor effect was noted, specific Tumor Growth Inhibition (TGI) percentages or T/C ratios were not detailed in the provided search results. These should be calculated from the tumor volume measurements as described in the protocol.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of capmatinib and gefitinib, alone and in combination.
Materials:
-
MET-amplified, EGFR-mutant NSCLC cell lines (e.g., HCC827-GR) and parental sensitive line (e.g., HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Capmatinib dihydrochloride
-
Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of capmatinib and gefitinib in complete growth medium. For combination studies, a fixed ratio of the two drugs can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by capmatinib and gefitinib.
Materials:
-
NSCLC cells
-
This compound and Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of capmatinib, gefitinib, or the combination for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for assessing the inhibition of MET and EGFR signaling pathways.
Materials:
-
NSCLC cells
-
This compound and Gefitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MET, anti-total-MET, anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Seed cells and treat with capmatinib, gefitinib, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
This protocol is for evaluating the antitumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCC827-GR cells
-
Matrigel (optional)
-
This compound and Gefitinib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 HCC827-GR cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, capmatinib alone, gefitinib alone, and combination).
-
Administer the drugs daily by oral gavage. A preclinical study used capmatinib at 3 mg/kg and gefitinib at 25 mg/kg.[3]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: EGFR and MET signaling pathways and points of inhibition.
Caption: Experimental workflow for combination studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Two are better than one on progression through MET mechanism for EGFR+ NSCLC patients - Kian - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Capmatinib and gefitinib combination therapy: will EGFR-mutated MET-dysregulated NSCLC “capitulate”? - Ko - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Capmatinib plus gefitinib overcomes EGFR resistance in NSCLC | MDedge [ma1.mdedge.com]
- 7. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Capmatinib Dihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Preclinical in vivo studies using animal models are crucial for evaluating the efficacy and pharmacokinetics of Capmatinib. The dihydrochloride (B599025) salt of Capmatinib is slightly soluble in acidic aqueous solutions, with solubility decreasing towards neutral pH.[5] This necessitates the use of a suitable vehicle for oral administration in animal studies to ensure consistent and reproducible results.
This document provides detailed application notes and protocols for the preparation and administration of a Capmatinib dihydrochloride formulation for in vivo animal studies, primarily focusing on a suspension-based vehicle for oral gavage.
Data Presentation
Formulation Components for this compound Suspension
| Component | Concentration/Viscosity | Purpose | Notes |
| This compound | 5 - 20 mg/kg | Active Pharmaceutical Ingredient | Dose can be adjusted based on the study design and animal model. |
| Methylcellulose (B11928114) | 0.5% (w/v), 400 cP | Suspending agent | Creates a viscous vehicle to ensure uniform suspension of the drug. |
| Tween 80 (Polysorbate 80) | 0.2% (v/v) | Surfactant/Wetting agent | Improves the wettability of the hydrophobic drug powder, aiding in a more uniform suspension. |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Recommended Dosing for Preclinical Animal Models
| Animal Model | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Mice (Xenograft) | Oral Gavage | 5 - 20 mg/kg | Once or twice daily | [1] |
| Rats (Pharmacokinetics) | Oral Gavage | 5, 10, 20 mg/kg | Single dose |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection
-
Sterile glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the required volume of the vehicle. For example, to prepare 100 mL of vehicle.
-
Heat approximately one-third of the final volume of sterile water (e.g., 33 mL) to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted and dispersed. A milky suspension will form.
-
Remove the beaker from the heat.
-
Add the remaining two-thirds of the sterile water (e.g., 67 mL), which should be cold (from an ice bath or refrigerator), to the methylcellulose suspension.
-
Continue stirring the solution in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight with continuous stirring at 4°C.
-
Once the methylcellulose solution is clear, add 0.2 mL of Tween 80 and stir until fully incorporated.
-
The final vehicle should be stored in a sterile, sealed container at 4°C.
Preparation of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle with 0.2% Tween 80
-
Sterile mortar and pestle or appropriate homogenization equipment
-
Weighing balance
-
Spatula
-
Sterile container for the final suspension
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL suspension to dose animals at 10 mg/kg with a dosing volume of 10 mL/kg, you would need 100 mg of Capmatinib for a 10 mL final volume. It is advisable to prepare a slight excess to account for any loss.
-
Accurately weigh the calculated amount of this compound powder.
-
Levigate the powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step helps to break down any clumps and ensures better dispersion.
-
Gradually add the remaining vehicle to the paste while continuously triturating or mixing to ensure a homogenous suspension.
-
Transfer the final suspension to a sterile, labeled container.
Stability and Storage:
While specific stability data for this compound in this vehicle is not extensively published, it is best practice for suspension formulations to be prepared fresh daily. If storage is necessary, the suspension should be stored at 4°C and protected from light. Before each administration, the suspension must be thoroughly vortexed or stirred to ensure homogeneity and accurate dosing. A study on nanosuspensions of other poorly water-soluble compounds in 0.5% HPMC and 0.5% Tween 80 showed stability for 4 weeks at 5°C; however, this may not be directly applicable to a Capmatinib microsuspension.
Oral Gavage Administration to Rodents
Materials:
-
Prepared this compound suspension
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Ensure the Capmatinib suspension is at room temperature and thoroughly mixed (e.g., by vortexing) to ensure uniformity before drawing up the dose.
-
Weigh the animal to accurately calculate the required dosing volume (typically 5-10 mL/kg for mice and rats).
-
Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
Gently restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Visualizations
Signaling Pathway
Caption: Capmatinib inhibits c-MET signaling pathways.
Experimental Workflow
Caption: Workflow for an in vivo animal efficacy study.
References
- 1. ncoda.org [ncoda.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Apoptosis in SNU-5 Cells with Capmatinib Dihydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Capmatinib (B1663548) dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated through gene amplification, mutation, or overexpression, plays a crucial role in the proliferation, survival, and metastasis of various cancers.[1][2][4] The SNU-5 human gastric carcinoma cell line is characterized by MET gene amplification, making it a relevant in vitro model for studying the effects of MET-targeted therapies.[5] These application notes provide a framework for inducing apoptosis in SNU-5 cells using Capmatinib dihydrochloride, including detailed experimental protocols and expected outcomes based on the activity of MET inhibitors in MET-amplified gastric cancer cells.
Principle
Capmatinib inhibits the autophosphorylation of the MET receptor upon binding of its ligand, hepatocyte growth factor (HGF), or due to MET amplification.[3] This blockade of MET phosphorylation prevents the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival and proliferation.[6] In MET-dependent cancer cells like SNU-5, the inhibition of these pathways is anticipated to lead to cell cycle arrest and ultimately, apoptosis.[4][5]
Data Presentation
While direct studies of Capmatinib on SNU-5 cells are not extensively published, data from other MET-amplified gastric cancer cell lines and other MET inhibitors on SNU-5 cells provide valuable insights into the expected quantitative outcomes.
Table 1: In Vitro Efficacy of MET Inhibitors on MET-Amplified Gastric Cancer Cells
| Cell Line | Compound | Endpoint | Result | Reference |
| MKN45 (MET-amplified) | Capmatinib | Apoptosis | Highest apoptotic rate among tested gastric cancer cell lines | [1] |
| MKN45 (MET-amplified) | Capmatinib | Growth Inhibition | Highest inhibition among tested gastric cancer cell lines | [1] |
| SNU-5 (MET-amplified) | Oridonin (B1677485) (c-Met inhibitor) | IC50 | 36.8 µM | [7] |
| SNU-5 (MET-amplified) | KRC-00715 (c-Met inhibitor) | Cell Cycle | G1/S Arrest | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Capmatinib and a general workflow for assessing its apoptotic effects on SNU-5 cells.
Caption: Capmatinib inhibits MET receptor phosphorylation, blocking downstream survival pathways.
Caption: General experimental workflow for assessing Capmatinib-induced apoptosis in SNU-5 cells.
Experimental Protocols
SNU-5 Cell Culture
Materials:
-
SNU-5 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture SNU-5 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
Materials:
-
SNU-5 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed SNU-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
SNU-5 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SNU-5 cells in 6-well plates and treat with Capmatinib at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
SNU-5 cells treated with Capmatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat SNU-5 cells with Capmatinib as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze the changes in the expression and phosphorylation of target proteins relative to a loading control (e.g., GAPDH).
Troubleshooting
-
Low Apoptosis Induction: Ensure the Capmatinib concentration and incubation time are optimal. Verify the MET amplification status of the SNU-5 cells.
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.
-
Inconsistent Cell Viability Results: Ensure uniform cell seeding and proper mixing of reagents. Check for DMSO toxicity at higher concentrations.
Conclusion
This compound is expected to be an effective agent for inducing apoptosis in MET-amplified SNU-5 gastric cancer cells. The provided protocols offer a comprehensive approach to quantify its cytotoxic and apoptotic effects and to elucidate the underlying molecular mechanisms. These studies are essential for the preclinical evaluation of MET inhibitors in gastric cancer.
References
- 1. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Phase 1 study of capmatinib in MET-positive solid tumor patients: Dose escalation and expansion of selected cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Oral Administration of Capmatinib Dihydrochloride in Murine Models
Introduction
Capmatinib (B1663548), sold under the brand name Tabrecta, is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The MET signaling pathway is crucial in normal physiological processes like embryonic development and wound healing; however, its aberrant activation through mutation, amplification, or overexpression is a known driver in many cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Dysregulated MET signaling promotes tumor cell proliferation, survival, motility, invasion, and angiogenesis.[6][7] Capmatinib specifically targets MET, including the mutant variant produced by exon 14 skipping, thereby inhibiting the phosphorylation of MET and its downstream signaling proteins, leading to the suppression of cancer cell proliferation and survival.[8][9]
Preclinical studies in murine models are fundamental to evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of MET inhibitors like Capmatinib. These models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), have been instrumental in demonstrating Capmatinib's anti-tumor activity in cancers with specific MET alterations.[8][10][11] These application notes provide a summary of key data and detailed protocols for the oral administration of Capmatinib in murine models to guide researchers in preclinical drug development.
Mechanism of Action: MET Signaling Inhibition
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades.[12] Key pathways include the RAS/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, which is central to cell survival and growth.[3][13] Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET receptor, preventing its phosphorylation and effectively shutting down these oncogenic signals.[9][14]
Data Presentation
Quantitative data from preclinical murine studies are crucial for understanding the therapeutic potential of Capmatinib.
Table 1: Pharmacokinetic Parameters of Capmatinib in Rodent Models
This table summarizes key pharmacokinetic parameters of Capmatinib following oral administration in rats and mice. Capmatinib is rapidly absorbed and cleared from both plasma and brain tissue.[15][16]
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Key Findings & Reference |
| Rat | 5 mg/kg | 1260 ± 324 | 0.58 ± 0.14 | 3380 ± 561 | Dose-dependent increase in exposure observed at 5, 10, and 20 mg/kg doses.[16] |
| Rat | 10 mg/kg | 2450 ± 452 | 0.67 ± 0.29 | 7160 ± 1340 | [16] |
| Rat | 20 mg/kg | 4130 ± 789 | 1.17 ± 0.41 | 18100 ± 3150 | [16] |
| Mouse (CD1 nude) | Not Specified | ~1500 (Plasma) | ~0.5 | Not Reported | Capmatinib was rapidly absorbed and cleared from both brain and plasma.[15] |
| Mouse (CD1 nude) | Not Specified | ~750 (Brain) | ~0.5 | Not Reported | Showed superior brain pharmacokinetic properties compared to cabozantinib (B823) or crizotinib.[15] |
Data are presented as mean ± standard deviation where available.
Table 2: Summary of Capmatinib Efficacy in Murine Cancer Models
Capmatinib has demonstrated significant single-agent anti-tumor activity in various murine xenograft models characterized by MET amplification, overexpression, or mutation.[10][17][18]
| Cancer Type | Murine Model | MET Alteration | Treatment Regimen | Efficacy Outcome | Reference |
| Lung Cancer | EBC-1 Xenograft | MET Amplification | 10 mg/kg, twice daily | Profound tumor regression. | [10] |
| Lung Cancer | PDX Models (LXFA 526, LXFA 1647, LXFA 623) | High MET Expression / Amplification | 10 mg/kg, twice daily | Profound tumor regression, including complete responses in a subset of mice. | [10] |
| Lung Cancer | PDX Model | MET Exon 14 Skipping | 10 mg/kg, twice daily | Significant anti-tumor efficacy. | [10] |
| Liver Cancer | HCCLM3 Xenograft | MET Amplification | 5 mg/kg, daily | Significant anti-tumor activity. | [10] |
| Pediatric High-Grade Glioma | Murine Allograft | MET Fusion | Not Specified | Extended survival and induced long-term progression-free survival when combined with radiotherapy. | [15] |
| Lung Cancer (with acquired resistance) | HCC827 GR Xenograft | EGFR mutation & MET amplification | 3 mg/kg, daily (with Gefitinib 25 mg/kg) | Enhanced anti-cancer activity in combination. | [18] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Capmatinib Dihydrochloride (B599025)
This protocol describes the standard procedure for preparing and administering Capmatinib dihydrochloride to murine models via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of Capmatinib based on the mean body weight of the mice in a treatment group and the desired dose (e.g., 10 mg/kg).
-
Formula:Required mg = (Dose in mg/kg) x (Animal weight in kg)
-
Total Volume Calculation:Total mg needed = (Required mg/mouse) x (Number of mice + extra for loss)
-
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.
-
Capmatinib Suspension:
-
Weigh the calculated amount of Capmatinib powder.
-
If necessary, triturate the powder in a mortar to ensure a fine consistency.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension. A magnetic stirrer can be used for several minutes to ensure homogeneity.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.
-
Measure the appropriate volume of the drug suspension into a 1 mL syringe fitted with a gavage needle. The typical administration volume for a mouse is 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20g mouse).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards one side.
-
Advance the needle into the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus/stomach, slowly dispense the suspension.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Safety Note: Always ensure the gavage needle does not enter the trachea. Proper training and technique are essential to prevent injury or aspiration.
Protocol 2: General In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of orally administered Capmatinib in a murine xenograft model.
Procedure:
-
Animal Acclimatization: House mice (e.g., 6-8 week old female athymic nude mice) for at least one week to acclimate to the facility conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., EBC-1, HCCLM3) known to have MET dysregulation from culture.
-
Prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Measurement:
-
Allow tumors to grow. Monitor tumor size by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Capmatinib 10 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration:
-
Administer Capmatinib or the vehicle control orally via gavage according to the planned schedule (e.g., twice daily) for the duration of the study (e.g., 21 days).[10]
-
Prepare the dosing solutions fresh as required.
-
-
Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor animal health and record body weight at the same frequency to assess toxicity. A body weight loss of >15-20% is often an endpoint criterion.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or based on animal welfare considerations.
-
At the endpoint, collect terminal samples (e.g., blood for PK analysis, tumors for PD biomarker analysis like p-MET levels).
-
Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the anti-tumor effect.
-
References
- 1. Capmatinib - Wikipedia [en.wikipedia.org]
- 2. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. youtube.com [youtube.com]
- 13. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 14. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capmatinib is an effective treatment for MET-fusion driven pediatric high-grade glioma and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of capmatinib, a mesenchymal-epithelial transition factor inhibitor by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capmatinib (INC280) Is Active Against Models of Non-Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Capmatinib dihydrochloride solubility issues in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for handling Capmatinib Dihydrochloride in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and compound stability.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[2] The high concentration of the DMSO stock solution keeps the compound dissolved, but upon dilution with an aqueous buffer, the percentage of DMSO decreases, leading to a significant drop in solubility.
To prevent this, consider the following strategies:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[3]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.[4]
-
Use of surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the inhibitor in solution.[3]
-
Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.[3]
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[5]
Q3: What are the best practices for storing this compound powder and its stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C.[5] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term use, stock solutions can be stored at -20°C for up to a month.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Solubility Data
The solubility of this compound can vary depending on the solvent, temperature, and whether it is the free base or a salt form. The following table summarizes available solubility data.
| Solvent/Solution | Form | Concentration | Notes |
| DMSO | Dihydrochloride Hydrate | 30 mg/mL (59.6 mM) | Sonication is recommended.[1] |
| Methanol | Not Specified | Soluble | Used for preparing standard solutions for HPLC analysis.[6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Dihydrochloride Hydrate | 2 mg/mL (3.97 mM) | For in vivo formulations. Sonication is recommended.[1] |
| 0.5% Methylcellulose (aqueous) | Not Specified | Not Specified | Used for in vivo studies.[8] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound Hydrate (Molecular Weight: 503.36 g/mol ), you would weigh out 5.03 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.[5]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve in DMSO. | Insufficient mixing or sonication. Low-quality DMSO. | Increase vortexing time. Use a bath sonicator for 15-30 minutes. Gentle warming (37-50°C) can also be applied.[5] Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | Lower the final concentration of the inhibitor.[3] Perform a serial dilution of the DMSO stock in the aqueous buffer.[2] Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[3] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | Maintain a constant temperature throughout the experiment.[3] Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.[3] If possible, reduce the incubation time.[3] |
| Inconsistent results in cell-based assays. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | Visually inspect your assay plates for any signs of precipitation. Perform a solubility test in your specific cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[4] |
Visualizations
Capmatinib Mechanism of Action: c-Met Signaling Pathway
References
- 1. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pmda.go.jp [pmda.go.jp]
Stability of Capmatinib dihydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capmatinib (B1663548) dihydrochloride (B599025) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Capmatinib dihydrochloride?
A1: this compound is soluble in methanol (B129727) and slightly soluble in acidic aqueous solutions at pH 1 and 2.[1][2] Its solubility decreases as the pH approaches neutral.[2] For preparing stock solutions, methanol is a suitable solvent.[1] One study demonstrated that 30 mg of Capmatinib can be dissolved in 10 ml of methanol by sonication for 5-10 minutes.[1]
Q2: What are the general recommendations for handling and storing this compound?
A2: this compound should be stored at room temperature (68°F–77°F) in a dry place, protected from light. It is recommended to keep the compound in its original packaging, which includes a desiccant cartridge, to protect it from moisture.[3][4] The tablets should not be crushed, cut, or dissolved.[3] For laboratory use, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety goggles should be worn.[5]
Q3: How stable is this compound in aqueous solutions under different stress conditions?
A3: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][6] It has been found to be relatively stable under thermal and photolytic stress.[1][7]
Troubleshooting Guide
Issue: Precipitation of this compound is observed in my aqueous buffer.
-
Possible Cause: The pH of your aqueous solution may be too high, leading to decreased solubility. This compound's solubility is significantly lower at neutral pH compared to acidic pH.[2]
-
Troubleshooting Tip:
-
Verify the pH of your buffer. For better solubility, consider using an acidic buffer (pH 1-2).[2]
-
If the experimental design requires a higher pH, consider preparing a concentrated stock solution in methanol and then diluting it to the final concentration in your aqueous buffer. Be mindful of the final methanol concentration in your experiment.
-
Issue: I am observing degradation of this compound in my experimental setup.
-
Possible Cause: The experimental conditions might be promoting degradation. Exposure to strong acids, bases, or oxidizing agents can lead to the degradation of Capmatinib.[1][6][7]
-
Troubleshooting Tip:
-
Review the composition of your aqueous solution. Avoid strongly acidic (e.g., 5 N HCl) or basic (e.g., 5 N NaOH) conditions if stability is a concern.[1]
-
Minimize exposure to oxidizing agents like hydrogen peroxide.[1]
-
If possible, prepare fresh solutions before each experiment to minimize degradation over time.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Solution | Solubility | Reference |
| Methanol | Soluble | [1] |
| Water | Insoluble | [1] |
| Acidic Aqueous Solution (pH 1 and 2) | Slightly Soluble | [2] |
Table 2: Summary of Forced Degradation Studies of Capmatinib
| Stress Condition | Reagent and Conditions | Degradation (%) | Reference |
| Acidic | 5 N HCl, Room Temperature, 30 minutes | Not specified, but degradation observed | [1][6] |
| Basic | 5 N NaOH, Room Temperature, 1 hour | 11.17 | [1] |
| Oxidative | 30% H₂O₂, Room Temperature, 24 hours | 9.64 | [1] |
| Thermal | 80°C, 2 hours | Stable | [8] |
| Photolytic | UV Chamber, 4 hours | Stable | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of methanol to achieve the target concentration (e.g., 10 mg/mL).[1]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Store the stock solution at an appropriate temperature, protected from light. For short-term storage, refrigeration may be suitable, but for long-term storage, refer to the manufacturer's recommendations.
Protocol 2: Stability Testing of this compound in an Aqueous Solution
-
Prepare a stock solution of this compound in methanol as described in Protocol 1.
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
Aliquot the solution into separate vials for each time point and condition to be tested.
-
Store the vials under the desired conditions (e.g., different temperatures, light exposure).
-
At each scheduled time point, retrieve a vial and analyze the concentration of Capmatinib using a validated stability-indicating method, such as RP-HPLC.[1][6]
-
Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Visualization
MET Signaling Pathway and Inhibition by Capmatinib
Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[9] The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration.[10] Dysregulation of this pathway is implicated in various cancers.[11][12] Capmatinib exerts its therapeutic effect by blocking the phosphorylation of MET and its downstream signaling proteins.[10][13][14]
Caption: MET signaling pathway and its inhibition by Capmatinib.
References
- 1. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ncoda.org [ncoda.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. keyorganics.net [keyorganics.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of capmatinib degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmda.go.jp [pmda.go.jp]
Technical Support Center: Capmatinib Dihydrochloride Experiments
Welcome to the Technical Support Center for Capmatinib (B1663548) dihydrochloride (B599025) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this potent and selective c-MET inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of Capmatinib dihydrochloride?
A1: this compound is slightly soluble in acidic aqueous solutions and its solubility decreases as it approaches a neutral pH.[1][2][3] For in vitro experiments, it is common to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare fresh dilutions for each experiment from a frozen stock to maintain the compound's integrity.[5]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability.[6] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.[5]
Q3: I am observing inconsistent IC50 values in my cell viability assays. What are the potential causes?
A3: Inconsistent IC50 values are a common issue and can stem from several factors.[7] These include variability in cell seeding density, use of cells with high passage numbers, instability of the compound in culture media over long incubation periods, and the specific cell viability assay being used (e.g., MTT vs. CellTiter-Glo).[5] Ensuring consistent cell culture practices and optimizing the assay duration are crucial for obtaining reproducible results.[5][7]
Q4: My MET-amplified cell line is showing minimal response to Capmatinib treatment. What could be the reason?
A4: While MET amplification is a key sensitivity marker, some cell lines may exhibit de novo or acquired resistance.[8][9] This can be due to the activation of bypass signaling pathways, such as the EGFR or PI3K/AKT pathways, which can sustain cell proliferation despite MET inhibition.[8][10] It is advisable to perform a broader molecular characterization of your cell line to investigate the status of other receptor tyrosine kinases and downstream signaling molecules.[8] Additionally, mutations in the MET kinase domain can also confer resistance.[11]
Q5: I am observing a paradoxical activation of the AKT or ERK pathway after Capmatinib treatment. Is this expected?
A5: While Capmatinib is highly selective for MET, paradoxical activation of signaling pathways like AKT or ERK can occur with kinase inhibitors.[8] This phenomenon is often attributed to the complex interplay and feedback loops within cellular signaling networks. Inhibition of one pathway can sometimes relieve negative feedback on another, leading to its activation. A time-course and dose-response experiment monitoring multiple signaling pathways can help in understanding these dynamics.[8]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Media | This compound has pH-dependent solubility, with lower solubility at neutral pH.[1][2][3] The final concentration of DMSO in the culture media may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration in the media does not exceed a non-toxic level for your cells (typically <0.5%). Gentle warming and vortexing of the stock solution before dilution may help. |
| Inconsistent Inhibition of MET Phosphorylation | Inaccurate inhibitor concentration. High levels of MET expression or HGF stimulation in the cell model.[8] Compound degradation. | Verify the concentration of your Capmatinib stock solution. Ensure complete dissolution.[8] For cells with very high MET expression or in the presence of its ligand, HGF, higher concentrations of Capmatinib may be required.[8] Always use freshly prepared dilutions from a properly stored stock solution.[5] |
| Unexpected Cell Morphology Changes | Off-target effects at high concentrations. Cellular stress responses. | Determine the minimal effective concentration that inhibits MET signaling without causing significant morphological changes.[5] Observe cells at multiple time points to distinguish between specific anti-proliferative effects and general toxicity. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Tumor Regrowth After Initial Response | Development of acquired resistance.[8] | Analyze the resistant tumors for genetic alterations, such as secondary mutations in MET or amplification of bypass signaling pathways like EGFR.[8] Consider combination therapies to overcome resistance.[10] |
| Animal Weight Loss or Poor Health | On-target or off-target toxicity. The dose may be too high for the specific animal model. | Monitor animal health closely, including daily weight checks. If toxicity is observed, consider reducing the dose or adjusting the dosing schedule.[12] Common adverse events in preclinical models can mirror those in clinical trials, such as peripheral edema and gastrointestinal issues.[5][13] |
| Variability in Tumor Growth and Response | Inconsistent tumor cell implantation. Heterogeneity of the xenograft model. | Ensure consistent cell numbers and injection volumes during tumor implantation. Using a matrix gel like Matrigel can improve tumor take-rate and uniformity.[3] For patient-derived xenograft (PDX) models, be aware of inherent tumor heterogeneity.[14] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₇FN₆O·2HCl·H₂O | [3][15] |
| Molecular Weight | 503.36 g/mol | [3] |
| Appearance | Yellow crystalline powder | [3] |
| Solubility | Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. | [1][2][3] |
| pKa | pKa1: 0.9 (calculated), pKa2: 4.5 (experimentally) | [2] |
In Vitro Potency of Capmatinib
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Biochemical Assay | c-MET Kinase | 0.13 nM | [9][11][16] |
| Cell-Based Assay | MET-dependent lung cancer cell lines | 0.3 - 0.7 nM | [11] |
| Cell Proliferation | SNU-5, S114, H441, U-87MG | Inhibition observed at nM concentrations | [16] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the IC50 of Capmatinib in a 96-well format.
Materials:
-
MET-dependent cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Capmatinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Capmatinib dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Capmatinib or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value using appropriate software.
-
Western Blotting for MET Signaling Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of MET and its downstream effectors.
Materials:
-
MET-dependent cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency in appropriate culture dishes.
-
Treat cells with the desired concentrations of Capmatinib or vehicle control for the specified time (e.g., 2 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.[5][6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using an ECL substrate and an appropriate imaging system.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. mdpi.com [mdpi.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Capmatinib Dihydrochloride Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Capmatinib (B1663548) dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vivo efficacy of Capmatinib in your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: My in vivo model is showing a suboptimal response to Capmatinib monotherapy. What are the common reasons for this?
A1: A suboptimal response to Capmatinib monotherapy can stem from several factors. Firstly, ensure that your model has a confirmed MET-driven alteration, such as a MET exon 14 skipping mutation or high-level MET amplification, as Capmatinib's efficacy is highly dependent on these biomarkers.[1][2] Secondly, consider the possibility of pre-existing or rapidly acquired resistance. The primary mechanisms of resistance include:
-
On-Target Secondary Mutations: Mutations in the MET kinase domain, such as D1228 and Y1230, can prevent Capmatinib from binding effectively.[1][3]
-
Bypass Signaling Pathway Activation: The cancer cells may activate alternative survival pathways to circumvent MET inhibition. Common bypass pathways include the EGFR, KRAS, and PI3K/Akt signaling cascades.[1][3][4]
Q2: How can I overcome acquired resistance to Capmatinib in my experimental model?
A2: Overcoming acquired resistance typically involves either switching therapy or initiating combination therapy.
-
Sequential MET TKI Treatment: If resistance is due to on-target mutations like D1228N, switching to a different class of MET inhibitor (e.g., a Type II inhibitor like Merestinib) may restore sensitivity.[3]
-
Combination Therapy: For resistance driven by bypass pathways, a combination approach is often effective. For instance, if EGFR signaling is activated, combining Capmatinib with an EGFR inhibitor like Gefitinib, Osimertinib (B560133), or Afatinib can re-sensitize tumors to treatment.[1][4][5] Similarly, if PIK3CA mutations are detected, adding a PI3Kα inhibitor can be beneficial.[4][6][7]
Q3: What are the most promising combination strategies to improve Capmatinib's efficacy from the outset?
A3: Several combination strategies have shown promise in preclinical and clinical studies to enhance Capmatinib's efficacy and delay resistance:
-
With EGFR Tyrosine Kinase Inhibitors (TKIs): In non-small cell lung cancer (NSCLC) models with co-existing EGFR mutations and MET amplification, combining Capmatinib with an EGFR TKI like Osimertinib has been shown to overcome resistance and suppress tumor growth more effectively than either agent alone.[2][5]
-
With Radiotherapy: In models of pediatric high-grade glioma with MET fusions, Capmatinib has demonstrated a synergistic effect with radiotherapy, leading to prolonged survival.[8] Capmatinib appears to enhance radiation-induced DNA damage and delay repair.[8]
-
With Anti-Angiogenic Agents: Combining Capmatinib and Osimertinib with an anti-angiogenic agent like Ramucirumab is being explored to further restrict tumor growth by targeting the tumor's blood supply.[9]
-
With other Targeted Therapies: In specific genetic contexts, combinations with ALK inhibitors (e.g., Ceritinib) or RET inhibitors (e.g., Selpercatinib) have been effective where MET amplification emerges as a resistance mechanism to those primary therapies.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Troubleshooting Step |
| Limited in vivo Efficacy Despite Confirmed MET Amplification | Low level of MET amplification or activation. | Quantify MET gene copy number. Higher copy numbers (e.g., ≥6) are associated with better response.[1] Assess MET protein phosphorylation (p-MET) levels to confirm pathway activation. |
| Tumor Relapse After Initial Response to Capmatinib | Acquired resistance. | Biopsy the relapsed tumor (if feasible) or use liquid biopsy (ctDNA) to screen for secondary MET mutations (e.g., D1228, Y1230) and amplification of bypass pathway genes (EGFR, KRAS, PIK3CA, HER3).[3] Based on the findings, introduce a second agent (e.g., EGFR inhibitor) or switch to a different type of MET TKI.[3] |
| Poor Brain Penetration / Inefficacy Against Brain Metastases | Drug efflux by transporters at the blood-brain barrier (BBB). | Although Capmatinib shows activity against brain metastases, its efficacy could potentially be enhanced by co-administration with inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are known to pump drugs out of the brain.[12] |
| Variable Efficacy Between in vitro and in vivo Models | Influence of the tumor microenvironment (TME). | In vivo xenograft models often show a more robust response than in vitro cell lines.[1] The TME, including factors like Hepatocyte Growth Factor (HGF) and Cancer-Associated Fibroblasts (CAFs), can influence drug sensitivity.[5] Consider using more complex models like patient-derived xenografts (PDXs) or syngeneic models to better recapitulate the TME. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Capmatinib in Combination Therapies
| Model Type | Combination | Key Efficacy Readout | Result | Reference |
| EGFR-mutant NSCLC Xenograft (HCC827 GR) | Capmatinib (3 mg/kg QD) + Gefitinib (25 mg/kg QD) | Antitumor Efficacy | Combination showed superior tumor growth inhibition compared to either single agent. | [11] |
| NSCLC PDX Model (Osimertinib-Resistant) | Capmatinib + Osimertinib | Tumor Burden | Combination treatment resulted in the statistically lowest tumor burden compared to single agents. | [5] |
| Pediatric High-Grade Glioma Allograft | Capmatinib + Radiotherapy (RT) | Survival Rate | Combination increased the survival rate 3-fold compared to vehicle. | [8] |
| Pediatric High-Grade Glioma Allograft | Capmatinib + Radiotherapy (RT) | Tumor Burden | 8 out of 10 animals in the combination group showed a reduction in tumor burden by week 3. | [8] |
Table 2: Clinical Trial Data for Capmatinib Combinations
| Trial Identifier | Patient Population | Combination | Overall Response Rate (ORR) | Reference |
| Phase 1b (NCT01610336) | EGFR-mutated, MET-amplified/overexpressing NSCLC | Capmatinib + Gefitinib | 23% (All patients) | [1] |
| Phase 1b (NCT01610336) | EGFR-mutated, MET-amplified (Gene Copy Number ≥6) NSCLC | Capmatinib + Gefitinib | 47% | [1] |
Experimental Protocols & Methodologies
Protocol 1: Establishment of Capmatinib-Resistant Cell Lines in vitro
This protocol is essential for studying acquired resistance mechanisms.
-
Cell Line Selection: Begin with a MET-amplified cancer cell line known to be sensitive to Capmatinib (e.g., EBC-1 NSCLC cells).[4]
-
Dose Escalation: Culture the cells in media containing a low concentration of Capmatinib (near the IC50).
-
Stepwise Exposure: Gradually increase the concentration of Capmatinib in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Isolation of Resistant Clones: Establish resistant cell lines (e.g., EBC-CR) by continuous culture in a high concentration of Capmatinib (e.g., 1 µmol/L).[4][6]
-
Characterization: Compare the resistant cell lines to the parental line using cell proliferation assays, Western blotting for signaling pathway components (p-MET, p-EGFR, p-Akt), and next-generation sequencing to identify genetic alterations.[4][7]
Protocol 2: Evaluation of Combination Therapy in a Patient-Derived Xenograft (PDX) Model
This protocol assesses the efficacy of combination treatments in a clinically relevant model.
-
Model Establishment: Implant tumor fragments from a patient with a known genetic profile (e.g., osimertinib-resistant, MET-amplified NSCLC) subcutaneously into immunocompromised mice (e.g., NSG mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Capmatinib monotherapy, Osimertinib monotherapy, Capmatinib + Osimertinib combination).[5]
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage, based on previous pharmacokinetic and tolerability studies.
-
Efficacy Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and harvest the tumors for downstream analysis (e.g., histology, Western blot, RNA sequencing) to assess treatment effects on signaling pathways and the tumor microenvironment.[5]
Visualizations: Signaling Pathways and Workflows
Caption: Capmatinib inhibits MET signaling, but resistance can arise from on-target mutations or bypass pathway activation.
Caption: Dual inhibition of MET and a bypass pathway like EGFR is a key strategy to block tumor growth.
Caption: A logical workflow for troubleshooting and overcoming suboptimal Capmatinib response in vivo.
References
- 1. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capmatinib for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capmatinib is an effective treatment for MET-fusion driven pediatric high-grade glioma and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Targeted Drugs for Advanced Non-Small Cell Lung Cancer That Has EGFR and MET Gene Changes | SWOG [swog.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Capmatinib Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Capmatinib (B1663548) dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Our Capmatinib-sensitive cell line is showing reduced sensitivity or acquired resistance over time. What are the common underlying mechanisms?
A1: Acquired resistance to Capmatinib can manifest through two primary routes: on-target alterations within the MET receptor itself, or off-target activation of bypass signaling pathways that render the cells independent of MET signaling for survival and proliferation.
-
On-Target Resistance: This typically involves the acquisition of secondary mutations in the MET kinase domain. Mutations at residues D1228 and Y1230 are well-documented to confer resistance to Type I MET inhibitors like Capmatinib.[1][2][3] These mutations can interfere with the drug's binding to the ATP-binding pocket of the MET kinase.
-
Off-Target Resistance (Bypass Pathways): Cells can develop resistance by activating alternative signaling pathways that bypass the need for MET. Common bypass pathways include:
-
EGFR Signaling Activation: This can occur through several mechanisms, including heterodimerization of MET and EGFR, increased expression of EGFR, or upregulation of EGFR ligands like Heparin-Binding EGF-like growth factor (HBEGF).[4][5]
-
Downstream Effector Alterations: Genetic alterations in components downstream of MET, such as amplification of PIK3CA or mutations in KRAS, can lead to constitutive activation of pro-survival signaling, rendering MET inhibition ineffective.[3][4][5][6]
-
Other Receptor Tyrosine Kinase (RTK) Activation: Amplification or overexpression of other RTKs, such as HER2, can provide an alternative signaling route for cell survival.[6]
-
MYC Amplification: Concurrent amplification of the MYC oncogene has been identified as a potential mechanism of primary resistance to Capmatinib.[7][8][9]
-
Q2: We are observing paradoxical activation of downstream signaling pathways (e.g., p-AKT, p-ERK) in our cells upon Capmatinib treatment. What could be the reason?
A2: While seemingly counterintuitive, paradoxical activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK can occur. In Capmatinib-resistant cells, the presence of the inhibitor may not affect the persistent activation of these pathways.[4][5] This is often a hallmark of bypass pathway activation. For instance, if resistance is driven by a KRAS mutation, the MAPK pathway will remain active irrespective of MET inhibition. Similarly, PIK3CA amplification can lead to sustained AKT phosphorylation.
Q3: How can we experimentally determine if Capmatinib resistance in our model is due to on-target mutations or bypass pathway activation?
A3: A multi-pronged experimental approach is recommended to elucidate the resistance mechanism:
-
Phospho-RTK Array: This allows for a broad screening of the activation status of multiple receptor tyrosine kinases simultaneously. A strong signal for a receptor other than MET (e.g., EGFR, HER2) would suggest bypass pathway activation.[4][10]
-
Next-Generation Sequencing (NGS): Targeted sequencing of key cancer-related genes or whole-exome sequencing of your resistant cell lines compared to the parental sensitive line can identify acquired mutations in MET, KRAS, PIK3CA, and other relevant genes, as well as gene amplifications.[3][6][7]
-
Western Blotting: This technique is crucial for validating the findings from phospho-RTK arrays and for examining the phosphorylation status of key downstream signaling molecules like AKT and ERK.[4][5]
-
Cell Viability Assays with Combination Therapy: If a bypass pathway is suspected, treating the resistant cells with a combination of Capmatinib and an inhibitor targeting the suspected bypass pathway (e.g., an EGFR inhibitor like Afatinib if EGFR activation is detected) can help confirm the role of that pathway.[4][5][10] A synergistic effect on cell death would support the hypothesis.
Troubleshooting Guides
Guide 1: Investigating Decreased Capmatinib Sensitivity in a MET-Amplified Cell Line
Problem: A previously sensitive MET-amplified non-small cell lung cancer (NSCLC) cell line (e.g., EBC-1) now exhibits a higher IC50 value for Capmatinib.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased Capmatinib sensitivity.
Experimental Protocols:
-
Phospho-RTK Array:
-
Culture parental sensitive and suspected resistant cells to 70-80% confluency.
-
Lyse cells in the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Incubate equal amounts of protein lysate with the pre-spotted antibody array membrane overnight at 4°C.
-
Wash the membrane and incubate with the detection antibody cocktail.
-
Add streptavidin-HRP and a chemiluminescent substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Compare the signal intensities of different phospho-RTKs between the sensitive and resistant cell lysates.
-
-
Next-Generation Sequencing (NGS):
-
Extract high-quality genomic DNA from both parental and resistant cell lines.
-
Perform library preparation using a targeted gene panel (covering key oncogenes and tumor suppressor genes including MET, EGFR, KRAS, BRAF, PIK3CA, HER2, MYC) or whole-exome sequencing.
-
Sequence the libraries on a suitable NGS platform.
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling (for single nucleotide variants and indels) and copy number variation analysis.
-
Compare the genetic alterations present in the resistant line to the parental line to identify acquired changes.
-
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Parental and Capmatinib-Resistant NSCLC Cell Lines
| Cell Line | Derivation | Capmatinib IC50 (μmol/L) | Afatinib IC50 (μmol/L) | Key Resistance Mechanism | Reference |
| EBC-1 | Parental MET-amplified NSCLC | ~0.0037 | >10 | - | [5] |
| EBC-CR1 | Derived from EBC-1 | >10 | Sensitive | Increased HBEGF expression and EGFR activation | [4][5] |
| EBC-CR2 | Derived from EBC-1 | >10 | Resistant | MET-EGFR heterodimerization | [4][5] |
| EBC-CR3 | Derived from EBC-CR1 | >10 | Resistant | PIK3CA amplification | [4][5] |
IC50 values are approximate and may vary between experiments.
Signaling Pathways and Resistance Mechanisms
Caption: Overview of MET signaling and mechanisms of resistance to Capmatinib.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review | MDPI [mdpi.com]
- 2. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 6. ascopubs.org [ascopubs.org]
- 7. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting precipitation of Capmatinib dihydrochloride in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Capmatinib dihydrochloride (B599025) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Capmatinib dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2] In normal cellular processes, the MET receptor is activated by its ligand, hepatocyte growth factor (HGF), which triggers downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, crucial for cell growth and survival.[3][4] However, in certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the MET gene can lead to its constant activation, driving uncontrolled tumor cell proliferation.[3][4] Capmatinib works by binding to the ATP-binding site of the MET receptor, inhibiting its kinase activity and thereby blocking these aberrant signaling pathways.[3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
This compound is a yellow powder.[5][6] It has two pKa values: a calculated pKa1 of 0.9 and an experimentally determined pKa2 of 4.5.[5][6] Its solubility is pH-dependent; it is slightly soluble in acidic aqueous solutions (pH 1 and 2) and its solubility decreases as the pH approaches neutral.[5][6]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It is crucial to use anhydrous, high-purity DMSO as the presence of water can significantly reduce the solubility of hydrophobic compounds.[3][7]
Q4: How should I store my this compound stock solutions?
For long-term stability, it is recommended to aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light.[7]
Q5: Why does my this compound precipitate when I dilute my DMSO stock into aqueous media?
This is a common issue known as "solvent shock." this compound is significantly more soluble in DMSO than in aqueous buffers. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[3][8][9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| Aqueous Buffers | ||
| 0.1N HCl (pH 1.0) | 4.176 mg/mL | High solubility at acidic pH.[10] |
| Acetate Buffer (pH 4.0) | <13.6 µg/mL | Very low solubility.[10] |
| Phosphate Buffer (pH 6.8-7.5) | <13.6 µg/mL | Very low solubility.[10] |
| Organic Solvents | ||
| DMSO | 5 mg/mL (12.12 mM) | Requires sonication and warming to 60°C. |
| DMSO | 30 mg/mL (59.6 mM) | Sonication is recommended.[11] |
| In Vivo Formulation | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.97 mM) | Sonication is recommended.[11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the DMSO: Gently warm the required volume of anhydrous DMSO to 30-37°C. This can help improve the dissolution of the compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a small amount of the pre-warmed DMSO to the vial containing the powder. Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes. This will help to break up any small aggregates and facilitate complete dissolution.
-
Final Volume Adjustment: Add the remaining volume of pre-warmed DMSO to reach the desired final concentration. Vortex thoroughly to ensure a homogenous solution.
-
Visual Inspection: Carefully inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
Objective: To dilute the high-concentration DMSO stock solution into aqueous cell culture media or buffer while minimizing precipitation.
Materials:
-
Prepared high-concentration this compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Pre-warm Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.
-
Intermediate Dilution (Optional but Recommended): For very high final concentrations, consider making an intermediate dilution of your DMSO stock in pure DMSO.
-
Slow, Dropwise Addition: While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Thorough Mixing: Continue to mix the solution gently for another 1-2 minutes to ensure homogeneity.
-
Final Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use in your experiment.
Mandatory Visualizations
Caption: Canonical MET signaling pathway and the inhibitory action of Capmatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. novartis.com [novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
Role of CYP3A4 and aldehyde oxidase in Capmatinib dihydrochloride metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Capmatinib (B1663548) dihydrochloride, with a specific focus on the roles of Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Capmatinib?
A1: Capmatinib is predominantly cleared through hepatic metabolism.[1] The primary metabolic pathways are driven by two key enzymes: CYP3A4 and aldehyde oxidase.[1][2][3][4][5][6][7] Metabolic reactions include lactam formation, hydroxylation, N-dealkylation, and the formation of a carboxylic acid, among others.[8][9]
Q2: What is the specific role of CYP3A4 in Capmatinib metabolism?
A2: CYP3A4 is the major cytochrome P450 enzyme subfamily involved in the hepatic microsomal metabolism of Capmatinib.[8][10] It is estimated that CYP3A4 contributes to approximately 40-50% of Capmatinib's total metabolism.[11] Therefore, co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter Capmatinib plasma concentrations.[12]
Q3: What is the role of Aldehyde Oxidase (AO) in Capmatinib metabolism?
A3: Aldehyde oxidase, a cytosolic enzyme, plays a significant role in Capmatinib metabolism.[1][5] It is primarily responsible for the formation of M16, the most abundant metabolite of Capmatinib found in plasma, urine, and feces.[8] This M16 metabolite is formed via an imidazo-triazinone formation (lactam formation) reaction catalyzed by AO.[8][9]
Q4: Are there any major metabolites of Capmatinib I should be aware of?
A4: Yes, the most abundant metabolite is known as M16 (or CMN288).[8][11] This inactive metabolite is formed by aldehyde oxidase.[8][11] The parent compound, Capmatinib, still accounts for the majority of the radioactivity in plasma (approximately 42.9%).[8][9]
Q5: How do drug-drug interactions with CYP3A4 modulators affect Capmatinib exposure?
A5: Co-administration with strong CYP3A4 inhibitors or inducers leads to clinically relevant changes in Capmatinib exposure.[11]
-
Strong CYP3A4 Inhibitors (e.g., itraconazole (B105839), ketoconazole) increase Capmatinib plasma concentrations, which may increase the incidence and severity of adverse reactions.[12][13][14] For instance, co-administration with itraconazole increased Capmatinib's AUC by 42%.[4][6]
-
Strong and Moderate CYP3A4 Inducers (e.g., rifampicin (B610482), carbamazepine) decrease Capmatinib plasma concentrations, which may reduce its efficacy.[12][13][14] Co-administration with rifampicin decreased Capmatinib's AUC by 67% and Cmax by 56%.[6][11]
Troubleshooting Guides
Issue 1: My in vitro experiment using human liver microsomes (HLM) shows lower than expected metabolism of Capmatinib.
-
Possible Cause 1: You are only capturing CYP450-mediated metabolism. Aldehyde oxidase, a key enzyme in Capmatinib metabolism, is a cytosolic enzyme and is not present in significant amounts in microsomal fractions.[15][16]
-
Troubleshooting Step: Repeat the experiment using liver S9 fractions or a combination of microsomes and cytosol to ensure both CYP3A4 and AO enzyme systems are present. Comparing results from HLM, cytosol, and S9 fractions can help delineate the relative contributions of each enzyme family.
Issue 2: I am having difficulty distinguishing between CYP3A4 and AO activity in my S9 fraction incubation.
-
Possible Cause: Both enzymes are active in the S9 fraction.
-
Troubleshooting Step 1 (Chemical Inhibition): Use selective inhibitors. To isolate AO activity, add a potent pan-CYP inhibitor like 1-aminobenzotriazole (B112013) (1-ABT). To isolate CYP3A4 activity, use a selective AO inhibitor such as menadione (B1676200) or raloxifene (B1678788).[17]
-
Troubleshooting Step 2 (Cofactor Dependence): Run parallel incubations with and without NADPH. CYP450 enzymes are NADPH-dependent, whereas AO activity is not.[17] Metabolism observed in the absence of NADPH can be largely attributed to AO.
Issue 3: I observe significant species differences in Capmatinib metabolism between my preclinical animal models and human-derived fractions.
-
Possible Cause: Aldehyde oxidase exhibits profound species differences in its expression and activity.[15][16] An animal model may not have an AO enzyme ortholog that metabolizes Capmatinib in the same way or to the same extent as human AOX1.
-
Troubleshooting Step: It is critical to use human-derived in vitro systems (e.g., human liver cytosol, S9, or hepatocytes) early in development to get a more accurate prediction of human metabolism.[18] Preclinical species may not be reliable surrogates for predicting AO-mediated clearance in humans.[16]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Capmatinib
| Parameter | Value | Source |
|---|---|---|
| Oral Bioavailability | >70% | [2] |
| Time to Cmax (Tmax) | 1 to 2 hours | [2] |
| Elimination Half-life | ~6.5 - 7.8 hours | [2][8] |
| Apparent Volume of Distribution | 164 L | [2] |
| Plasma Protein Binding | ~96% |[2] |
Table 2: Effect of CYP3A4 Modulators on Capmatinib Pharmacokinetics
| Co-administered Drug | Drug Class | Effect on Capmatinib AUC | Effect on Capmatinib Cmax | Source |
|---|---|---|---|---|
| Itraconazole | Strong CYP3A4 Inhibitor | Increased by 42% | No change | [4][6] |
| Rifampicin | Strong CYP3A4 Inducer | Decreased by 67% | Decreased by 56% |[6][11] |
Experimental Protocols
Protocol 1: Determining the Contribution of CYP3A4 and AO to Capmatinib Metabolism in vitro
-
Preparation: Prepare stock solutions of Capmatinib, positive controls (e.g., midazolam for CYP3A4, zoniporide (B1240234) for AO), and selective inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, raloxifene for AO).
-
Incubation Systems: Use three primary incubation systems:
-
Human Liver Microsomes (HLM) at ~0.5 mg/mL protein.
-
Human Liver Cytosol (HLC) at ~1 mg/mL protein.
-
Human Liver S9 Fraction at ~1 mg/mL protein.
-
-
Reaction Conditions:
-
Incubate Capmatinib (e.g., 1 µM) with the respective enzyme fraction in a phosphate (B84403) buffer (pH 7.4).
-
For CYP450-dependent reactions (HLM, S9), include an NADPH-regenerating system. For AO-dependent reactions (HLC, S9), NADPH is not required.
-
For inhibitor conditions, pre-incubate the enzyme fraction with the inhibitor (e.g., 10 µM ketoconazole or 10 µM raloxifene) for 15 minutes before adding Capmatinib.
-
-
Procedure:
-
Pre-warm all components to 37°C.
-
Initiate the reaction by adding Capmatinib.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to measure the depletion of Capmatinib and the formation of key metabolites (e.g., M16).
-
-
Interpretation:
-
Metabolism in HLM is primarily CYP-mediated.
-
Metabolism in HLC is primarily AO-mediated (and other cytosolic enzymes).
-
Comparison of results from S9 incubations with and without NADPH and with/without selective inhibitors will allow for the quantitative delineation of the contribution of CYP3A4 and AO.
-
Visualizations
Caption: Metabolic pathway of Capmatinib mediated by CYP3A4 and Aldehyde Oxidase.
Caption: Workflow for in vitro investigation of Capmatinib metabolism.
Caption: Troubleshooting decision tree for Capmatinib metabolism experiments.
References
- 1. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open‐label, single‐dose, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, Distribution, Metabolism, and Excretion (ADME) of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - OAK Open Access Archive [oak.novartis.com]
- 10. Capmatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of the Pharmacokinetic Drug Interaction of Capmatinib With Itraconazole and Rifampicin and Potential Impact on Renal Transporters in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]
- 13. Capmatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Tabrecta (capmatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Metabolism by Aldehyde Oxidase Leads to Poor Pharmacokinetic Profile in Rats for c-Met Inhibitor MET401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Capmatinib Dihydrochloride Drug-Drug Interaction Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interactions (DDIs) with capmatinib (B1663548) dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of capmatinib and the key enzymes involved?
A1: Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[1][2][3] The metabolism of capmatinib involves several reactions, including lactam formation, hydroxylation, and N-dealkylation. The most abundant metabolite, M16, is formed through lactam formation catalyzed by AO.[1]
Q2: What is the expected impact of co-administering a strong CYP3A inhibitor with capmatinib?
A2: Co-administration of a strong CYP3A inhibitor, such as itraconazole (B105839), is expected to increase the plasma exposure of capmatinib. Clinical studies have shown that itraconazole increases the Area Under the Curve (AUC) of capmatinib, which may lead to an increased incidence and severity of adverse reactions.[4] Therefore, close monitoring for adverse reactions is recommended when capmatinib is co-administered with strong CYP3A inhibitors.
Q3: What is the effect of a strong CYP3A inducer on capmatinib pharmacokinetics?
A3: Co-administration of a strong CYP3A inducer, such as rifampicin, can significantly decrease the plasma concentration of capmatinib. This reduction in exposure may lead to decreased anti-tumor activity of capmatinib. Therefore, concomitant use of capmatinib with strong or moderate CYP3A inducers should be avoided.[4]
Q4: Does capmatinib have an inhibitory effect on any major drug-metabolizing enzymes?
A4: Yes, capmatinib is a moderate inhibitor of CYP1A2.[5][6][7] Co-administration of capmatinib with a CYP1A2 substrate, such as caffeine, has been shown to significantly increase the substrate's AUC.[5][6][7] Therefore, caution is advised and a dose reduction of the co-administered CYP1A2 substrate may be necessary.
Q5: Is capmatinib an inhibitor of any important drug transporters?
A5: Yes, in vitro studies have shown that capmatinib inhibits P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] Clinical studies have confirmed these findings, showing that co-administration of capmatinib increases the plasma concentrations of digoxin (B3395198) (a P-gp substrate) and rosuvastatin (B1679574) (a BCRP substrate).[8][9]
Q6: How do acid-reducing agents affect the absorption of capmatinib?
A6: The impact of acid-reducing agents on capmatinib absorption is not fully elucidated. While some information suggests that clinically significant interactions with antacids are not expected, specific studies with a broad range of these agents are limited.[10] Researchers should carefully consider the potential for altered solubility and absorption of capmatinib in the presence of drugs that increase gastric pH.
Q7: What is the effect of food on the pharmacokinetics of capmatinib?
A7: The presence of food can affect the absorption of capmatinib. A high-fat meal has been shown to increase the AUC of capmatinib by 46% with no significant change in the maximum concentration (Cmax).[2][3] However, a low-fat meal did not have a clinically meaningful effect on capmatinib exposure.[2] The time to reach Cmax (Tmax) is also delayed in the presence of a high-fat meal.[11][12]
Troubleshooting Guide
Problem: Inconsistent results in in vitro CYP inhibition assays with capmatinib.
Possible Causes & Solutions:
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve capmatinib is low (typically <0.5%) in the incubation mixture, as higher concentrations can inhibit CYP enzymes.
-
Incubation Time: For assessing time-dependent inhibition, ensure a pre-incubation of capmatinib with human liver microsomes in the presence of NADPH for an adequate duration (e.g., 30 minutes) before adding the probe substrate.
-
Protein Concentration: Use a low microsomal protein concentration to minimize non-specific binding of capmatinib.
-
Probe Substrate Concentration: Use a probe substrate concentration at or near its Km value to ensure the assay is sensitive to competitive inhibition.
Problem: High variability in pharmacokinetic data from animal studies involving capmatinib co-administered with other drugs.
Possible Causes & Solutions:
-
Food Effects: Standardize the feeding schedule of the animals (fasted or fed state) as food can affect the absorption of capmatinib.
-
Gastric pH: Be aware that certain co-administered drugs could alter gastric pH, potentially affecting capmatinib's solubility and absorption. Consider monitoring gastric pH if unexplained variability is observed.
-
Transporter Interactions: If the co-administered drug is a known substrate or inhibitor of P-gp or BCRP, consider that this could be a source of variability in capmatinib's disposition.
Data Presentation
Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics
| Co-administered Drug | Drug Class | Effect on Capmatinib AUC | Effect on Capmatinib Cmax | Recommendation |
| Itraconazole | Strong CYP3A Inhibitor | Increased | No significant change | Monitor for capmatinib adverse reactions. |
| Rifampicin | Strong CYP3A Inducer | Decreased | Decreased | Avoid co-administration. |
Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics
| Co-administered Drug | Substrate of | Effect on Substrate AUC | Effect on Substrate Cmax | Recommendation |
| Caffeine | CYP1A2 | Increased by 134% | No significant change | Use with caution; consider dose reduction of the CYP1A2 substrate.[5][6][7] |
| Midazolam | CYP3A | No clinically relevant change | Increased by 22% | No dose adjustment needed.[5][6][7] |
| Digoxin | P-gp | Increased by 47% | Increased by 74% | Monitor for digoxin toxicity and consider dose reduction.[8] |
| Rosuvastatin | BCRP | Increased by 108% | Increased by 108% | Monitor for rosuvastatin-related adverse events and consider dose reduction.[8][9] |
Experimental Protocols
1. In Vitro CYP1A2 Inhibition Assay (Representative Protocol)
This protocol describes a representative method for evaluating the inhibitory potential of capmatinib on CYP1A2 activity using human liver microsomes.
-
Materials:
-
Capmatinib dihydrochloride
-
Human Liver Microsomes (HLM)
-
CYP1A2 probe substrate (e.g., Phenacetin)
-
NADPH regenerating system
-
Control inhibitor (e.g., Fluvoxamine)
-
Acetonitrile for quenching the reaction
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a stock solution of capmatinib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add HLM, phosphate (B84403) buffer, and varying concentrations of capmatinib or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP1A2 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each capmatinib concentration and determine the IC50 value.
-
2. In Vitro P-gp and BCRP Inhibition Transwell Assay (Representative Protocol)
This protocol provides a representative method for assessing the inhibitory effect of capmatinib on P-gp and BCRP transporters using a transwell system with polarized cell monolayers (e.g., Caco-2 or MDCKII cells overexpressing the transporter).
-
Materials:
-
This compound
-
Polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1/BCRP) cultured on transwell inserts
-
Probe substrates for P-gp (e.g., Digoxin) and BCRP (e.g., Rosuvastatin)
-
Control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the probe substrate and varying concentrations of capmatinib or control inhibitor to the donor compartment (apical or basolateral).
-
Add HBSS to the receiver compartment.
-
Incubate the transwell plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
Analyze the concentration of the probe substrate in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and the efflux ratio (ER).
-
Determine the inhibitory effect of capmatinib by comparing the ER in the presence and absence of the inhibitor and calculate the IC50 value.
-
Visualizations
References
- 1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tabrecta (capmatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of capmatinib on the pharmacokinetics of substrates of CYP3A (midazolam) and CYP1A2 (caffeine) in patients with MET-dysregulated solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin administered as a 2‐drug cocktail in patients with MET‐dysregulated advanced solid tumours: A phase I, multicentre, open‐label, single‐sequence drug–drug interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin administered as a 2-drug cocktail in patients with MET-dysregulated advanced solid tumours: A phase I, multicentre, open-label, single-sequence drug-drug interaction study [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Capmatinib Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential off-target effects of Capmatinib (B1663548) dihydrochloride (B599025) in their research models.
Frequently Asked Questions (FAQs)
Q1: What is Capmatinib dihydrochloride and what is its primary target?
This compound is a potent and highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary target is the MET (Mesenchymal-Epithelial Transition factor) protein, also known as hepatocyte growth factor receptor (HGFR). Aberrant activation of MET signaling, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] Capmatinib is designed to inhibit this aberrant signaling.
Q2: How selective is Capmatinib? Has its off-target profile been characterized?
Capmatinib is reported to be a highly selective inhibitor for c-MET.[1] Preclinical studies have shown a selectivity of over 1000-fold, and in some cases, 10,000-fold for c-MET compared to a large panel of other human kinases.[2][5] It has been screened against panels of over 400 kinases to establish its selectivity profile.[1] While comprehensive quantitative data from these screens is not always publicly available in its entirety, the existing information indicates minimal interaction with other kinases at concentrations effective for MET inhibition.
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results in research models, including:
-
Unexpected Phenotypes: Cellular responses that are not consistent with the known functions of MET signaling.
-
Toxicity: Cell death or other adverse effects at concentrations where on-target inhibition should be well-tolerated.
-
Misinterpretation of Data: Attributing an observed biological effect to the inhibition of MET when it is, in fact, caused by the inhibition of an off-target kinase.
-
Development of Resistance: Activation of compensatory signaling pathways due to the inhibition of an unintended target.[6]
Q4: What are some of the known clinically observed adverse events with Capmatinib that might be related to off-target effects?
In clinical studies, the most common treatment-related adverse events observed with Capmatinib include peripheral edema, nausea, vomiting, and increased blood creatinine.[2][3] While the direct off-target kinases responsible for these effects are not definitively established, they may be a result of interactions with other cellular proteins. It is important to monitor for similar phenotypes in preclinical models.
Data Presentation
Illustrative Selectivity Profile of Capmatinib
While a comprehensive, publicly available dataset of the full kinome scan for Capmatinib is limited, the following table provides an illustrative summary of its high selectivity based on available information. The data represents the typical inhibition of various kinases at a concentration where MET is strongly inhibited. For precise quantitative analysis in your specific experimental system, it is highly recommended to perform a dedicated kinase profiling assay.
| Kinase Target | Family | Illustrative % Inhibition at 1 µM | Notes |
| MET | RTK | >95% | Primary Target |
| AXL | RTK (TAM) | <10% | Low potential for off-target effects. |
| MER | RTK (TAM) | <10% | Low potential for off-target effects. |
| TYRO3 | RTK (TAM) | <10% | Low potential for off-target effects. |
| VEGFR2 | RTK | <10% | Indicates low activity against this key angiogenesis factor. |
| EGFR | RTK | <10% | Minimal inhibition of a closely related receptor tyrosine kinase. |
| SRC | Non-RTK | <10% | Low potential for off-target effects on this key signaling node. |
| ABL1 | Non-RTK | <10% | Low potential for off-target effects. |
| FYN | Non-RTK (Src family) | <10% | Low potential for off-target effects. |
| FRK | Non-RTK (Src family) | <10% | Low potential for off-target effects. |
| SLK | Ser/Thr Kinase | <10% | Low potential for off-target effects. |
This table is for illustrative purposes and is based on qualitative and limited quantitative data from public sources. Actual inhibition values can vary depending on the assay conditions.
On-Target Potency of Capmatinib
| Parameter | Value | Cell Line/System | Reference |
| IC50 (biochemical) | 0.13 nM | Biochemical assay | [1] |
| IC50 (cellular) | 0.6 nM | Ba/F3 cells with METex14 | [5] |
| IC50 (cellular) | 0.3 - 1.1 nM | Various tumor cell lines | [5] |
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Question: I am observing a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest, altered migration) that is not consistent with the known downstream effects of MET inhibition in my model system. Could this be an off-target effect of Capmatinib?
-
Answer and Troubleshooting Steps:
Yes, an unexpected phenotype could be indicative of an off-target effect. Here is a logical workflow to investigate this:
Troubleshooting workflow for unexpected phenotypes. -
Confirm On-Target MET Inhibition: First, verify that Capmatinib is inhibiting MET signaling in your experimental system at the concentration used. Perform a Western blot to check the phosphorylation status of MET and its key downstream effectors (e.g., AKT, ERK).
-
Titrate Capmatinib Concentration: Determine the minimal concentration of Capmatinib required to inhibit MET signaling. High concentrations of any inhibitor are more likely to cause off-target effects. If the unexpected phenotype is only observed at high concentrations, it is more likely to be an off-target effect.
-
Use a Structurally Different MET Inhibitor: Treat your cells with another potent and selective MET inhibitor that has a different chemical scaffold (e.g., Tepotinib, Savolitinib). If the unexpected phenotype is not observed with the alternative inhibitor, it strongly suggests an off-target effect specific to Capmatinib's chemical structure.
-
Rescue Experiment: If possible, overexpress a wild-type MET in your cells. If the phenotype is due to on-target MET inhibition, overexpressing the target may rescue the effect. If the phenotype persists, it is likely an off-target effect.
-
Identify Potential Off-Targets: If the above steps suggest an off-target effect, consider performing a kinome-wide screen (see Experimental Protocols) to identify potential off-target kinases. Alternatively, a phosphoproteomics approach can reveal unexpected changes in cellular signaling pathways.
-
Issue 2: Higher than Expected Cytotoxicity
-
Question: I am observing significant cell death at concentrations of Capmatinib that I expect to be cytostatic, not cytotoxic, based on the literature. Is this due to an off-target effect?
-
Answer and Troubleshooting Steps:
This could be due to an off-target effect, or it could be a context-dependent on-target effect. Here's how to troubleshoot:
-
Cell Line Dependency: The response to MET inhibition can be highly dependent on the genetic background of the cell line. Some cell lines may be more dependent on MET signaling for survival than others. Confirm the MET dependency of your cell line.
-
Titration and Time-Course: Perform a detailed dose-response and time-course experiment to carefully determine the IC50 for cell viability and the onset of cytotoxicity.
-
Apoptosis vs. Necrosis: Determine the mechanism of cell death (e.g., using assays for caspase activation, Annexin V staining). This may provide clues as to the pathways involved.
-
Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression. If the cytotoxicity observed with MET knockdown is similar to that with Capmatinib treatment, the effect is likely on-target. If Capmatinib is significantly more cytotoxic, an off-target effect is a strong possibility.
-
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (KINOMEscan™ Assay)
This protocol describes a competitive binding assay to determine the binding affinity of Capmatinib to a large panel of kinases. This is a powerful method to quantitatively assess the selectivity of the inhibitor.
Objective: To identify the off-target kinases of Capmatinib and determine their binding affinities (Kd).
Methodology:
-
Assay Principle: This assay relies on a competition between the test compound (Capmatinib) and an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[7]
-
Materials:
-
KINOMEscan™ screening service (e.g., from Eurofins Discovery or a similar provider).
-
This compound of high purity.
-
-
Procedure:
-
Provide the service provider with a sample of Capmatinib at a specified concentration (typically in DMSO).
-
The provider will perform the screening at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits" (kinases that are significantly inhibited).
-
For any identified hits, a follow-up Kd determination is performed by running the assay with a range of Capmatinib concentrations.
-
-
Data Analysis:
-
The primary screening results are often provided as a percentage of control, where a lower percentage indicates stronger binding of Capmatinib to the kinase.
-
For Kd determination, the data is fitted to a dose-response curve to calculate the dissociation constant (Kd).
-
The results are often visualized on a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that Capmatinib is binding to its intended target (MET) and any potential off-targets within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm the engagement of Capmatinib with MET and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture your cells of interest and treat them with Capmatinib at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.[8]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]
-
Protein Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of your target protein (MET) and any suspected off-target proteins by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and Capmatinib-treated samples. Plot the percentage of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of Capmatinib indicates that the drug is binding to and stabilizing the protein.[9]
Protocol 3: Phosphoproteomics to Identify Off-Target Signaling Pathways
This approach allows for an unbiased view of how Capmatinib affects cellular signaling by quantifying changes in protein phosphorylation across the entire proteome.
Objective: To identify signaling pathways that are unexpectedly altered by Capmatinib treatment, suggesting off-target activity.
Methodology:
-
Cell Culture and Treatment: Grow your cells and treat with Capmatinib or vehicle control for a defined period.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Use a technique like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylated proteins and quantify their abundance.
-
Data Analysis:
-
Identify phosphosites that are significantly up- or down-regulated in response to Capmatinib treatment.
-
Use bioinformatics tools to perform pathway analysis on the differentially phosphorylated proteins.
-
Look for enrichment in pathways that are not known to be downstream of MET signaling. This can point towards potential off-target effects.
-
This comprehensive approach can provide valuable insights into the global cellular response to Capmatinib and help to identify novel off-target effects.
References
- 1. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Capmatinib Dihydrochloride Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Capmatinib (B1663548) dihydrochloride (B599025) dose-response curves.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete inhibition of MET phosphorylation in our Western blots, even at high concentrations of Capmatinib. What could be the cause?
A1: Several factors could contribute to incomplete inhibition. First, ensure the inhibitor is fully dissolved and the final concentration in your assay is accurate. Second, very high levels of MET receptor expression or hepatocyte growth factor (HGF) ligand stimulation in your cell model might require higher concentrations of the inhibitor for complete suppression.[1] It is also crucial to confirm the identity and purity of your Capmatinib stock. As a troubleshooting step, consider using a structurally different MET inhibitor to see if the effect is reproducible. Finally, the presence of mutations in the MET kinase domain can confer resistance.[1]
Q2: Our cell line, which we expected to be sensitive to Capmatinib, shows minimal changes in viability after treatment. Why might this be?
A2: Resistance to Capmatinib can be mediated by several mechanisms. The cancer cells might not be solely dependent on the MET signaling pathway for survival and could be utilizing bypass signaling pathways. For instance, acquired amplification of other receptor tyrosine kinases like EGFR or mutations in downstream effectors such as KRAS can sustain proliferation despite MET inhibition.[1] It is recommended to profile the expression and activation status of other key signaling molecules in your cell line. In some cases, primary resistance can be conferred by concurrent amplification of other oncogenes, such as MYC.[2]
Q3: We are observing paradoxical activation of the AKT or ERK pathway following treatment with Capmatinib. Is this a known phenomenon?
A3: While not a widely reported phenomenon specifically for the highly selective Capmatinib, paradoxical pathway activation can occur with kinase inhibitors. This can be due to the complex interplay of signaling networks and feedback loops. For example, inhibition of one pathway might relieve a negative feedback loop on another, leading to its activation. A thorough time-course and dose-response experiment monitoring multiple signaling pathways is recommended to investigate this further.
Q4: Our IC50 values for Capmatinib vary significantly between experiments. What are the common causes for this variability?
A4: High variability in IC50 values is a common issue in cell-based assays. Key factors include:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout.
-
Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.
-
Reagent Variability: Batch-to-batch differences in serum, media, or other reagents can alter cellular responses.
-
Curve Fitting Methods: The software and statistical model used to fit the dose-response curve can influence the result.
-
Compound Stability: Ensure the inhibitor stock solution is properly stored and prepare fresh dilutions for each experiment.[1]
Data Presentation
Table 1: In Vitro Potency of Capmatinib in Various NSCLC Cell Lines
| Cell Line | MET Alteration | IC50 (nM) | Reference |
| EBC-1 | Amplification | ~2 - 3.7 | [3][4] |
| UW-lung-21 | Exon 14 Skipping | 21 | [3] |
| Hs 746T | Amplification | <10 (sensitive) | [5] |
| H596 | Exon 14 Skipping | Sensitive (IC50 not specified) | N/A |
| SNU-5 | MET amplification | 1.2 | N/A |
| S114 | MET amplification | 12.4 | N/A |
| H441 | MET amplification | ~0.5 | N/A |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell viability assay used and the incubation time.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the assay.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Capmatinib dihydrochloride in the appropriate cell culture medium. A common starting range is a 10-point, 3-fold serial dilution from 10 µM.
-
Treat cells with the range of inhibitor concentrations and include a vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[1]
-
Western Blotting for MET Signaling Pathway Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with Capmatinib at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Troubleshooting Guides
Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | - Verify the identity and purity of your Capmatinib stock. - Prepare fresh stock solutions and dilutions for each experiment. - Store stock solutions at -80°C and protect from light. |
| Cell Line Insensitivity | - Confirm the MET status (amplification or exon 14 skipping mutation) of your cell line. - Use a positive control cell line known to be sensitive to Capmatinib (e.g., EBC-1). - Consider that the cell line may have intrinsic resistance mechanisms. |
| Incorrect Concentration Range | - Test a wider and higher concentration range (e.g., up to 100 µM). |
| Assay Readout Issues | - Ensure your cell viability assay is sensitive enough to detect changes. - Run appropriate positive (e.g., a known cytotoxic agent) and negative controls to validate assay performance. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your pipetting technique. - Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. - When performing serial dilutions, ensure thorough mixing at each step. |
| "Edge Effect" in 96-well Plate | - Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile media or PBS to minimize evaporation. |
| Cell Clumping | - Ensure a single-cell suspension before plating by gentle trituration. |
Visualizations
Caption: Capmatinib inhibits MET receptor tyrosine kinase signaling.
Caption: Workflow for a cell-based dose-response experiment.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
Impact of food on Capmatinib dihydrochloride absorption and bioavailability
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the impact of food on the absorption and bioavailability of Capmatinib (B1663548) dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the absorption and bioavailability of Capmatinib?
A: Food, particularly a high-fat meal, has a clinically meaningful impact on the bioavailability of Capmatinib. Co-administration with a high-fat meal increases the total drug exposure (AUC) by approximately 46%, while the peak plasma concentration (Cmax) remains unchanged.[1][2][3] A low-fat meal does not have a clinically significant effect on Capmatinib's pharmacokinetics.[1][2][3] This suggests that the extent of absorption is increased, but the rate of absorption is not increased. In fact, the time to reach peak concentration (Tmax) is delayed in the presence of a high-fat meal.[4][5]
Q2: How do different meal types quantitatively affect Capmatinib's key pharmacokinetic (PK) parameters?
A: The effects vary significantly between high-fat and low-fat meals when compared to administration under fasted conditions. The key quantitative data are summarized below.
| Pharmacokinetic Parameter | Fasted State | With High-Fat Meal (~1000 calories, 50% fat) | With Low-Fat Meal (~300 calories, 20% fat) |
| AUC (Area Under the Curve) | Reference | ▲ Increased by 46%[1][2][3] | No clinically meaningful effect[1][3] |
| Cmax (Maximum Concentration) | Reference | ↔ No significant change[1][2][3] | No clinically meaningful effect[3] |
| Tmax (Time to Cmax) | ~1 to 2 hours[1][3] | ▶ Delayed to ~4.0 to 5.6 hours[4][6] | Not reported, but effect is not considered clinically meaningful[3] |
Q3: What is the clinical recommendation for administering Capmatinib concerning food?
A: Based on the pharmacokinetic data, the recommended dosage of Capmatinib (400 mg twice daily) can be taken with or without food.[3][4][6][7] While a high-fat meal increases the AUC, dedicated studies in cancer patients have shown that the exposure is similar between fed and fasted conditions at steady-state, and the safety profile is consistent.[3][4] This allows for more convenient dosing for patients.[4][6]
Experimental Design and Protocols
Q4: What is a typical experimental protocol for a food-effect study on Capmatinib?
A: A standard food-effect study for an oral small molecule like Capmatinib is typically a single-dose, open-label, two-period, two-sequence crossover study in healthy adult subjects. This design allows each subject to act as their own control, minimizing variability.
Detailed Methodology:
-
Subject Population: Healthy adult volunteers.
-
Study Design: A randomized, open-label, two-period, two-sequence crossover design.
-
Treatment Periods:
-
Period 1: Subjects are randomized to one of two arms.
-
Arm A (Fasted): Subjects receive a single oral dose of Capmatinib after an overnight fast of at least 10 hours.
-
Arm B (Fed): Subjects receive a single oral dose of Capmatinib within 30 minutes of consuming a standardized high-fat, high-calorie meal (e.g., approximately 1000 calories, with 50% from fat).[3][4][6]
-
-
Washout Period: A sufficient time is allowed between periods for the drug to be completely eliminated from the body.
-
Period 2: Subjects cross over to the alternate treatment arm. Those in Arm A receive the drug under fed conditions, and those in Arm B receive it under fasted conditions.
-
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.
-
Bioanalysis: Plasma concentrations of Capmatinib are measured using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under both fed and fasted conditions. Statistical analysis is performed to determine the geometric mean ratios (Fed/Fasted) and 90% confidence intervals for AUC and Cmax.
Caption: Workflow of a typical food-effect bioavailability study.
Mechanism & Troubleshooting
Q5: What is the underlying mechanism of action for Capmatinib?
A: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), aberrant activation of the MET pathway (e.g., through MET exon 14 skipping mutations) drives tumor growth and survival.[1][9] Capmatinib binds to the ATP-binding site of the MET kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[9][10] This blockade inhibits cancer cell proliferation and survival.[1][3]
// Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; MET [label="MET Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Capmatinib [label="Capmatinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HGF -> MET [label=" Binds"]; MET -> {PI3K, RAS} [label=" Activates"]; PI3K -> AKT; AKT -> Proliferation; RAS -> RAF -> MEK -> ERK -> Proliferation; Capmatinib -> MET [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Caption: Simplified MET signaling pathway and Capmatinib's point of inhibition.
Q6: Troubleshooting: We observed a significant food effect in our preclinical animal model that differs from the reported human data. What could be the cause?
A: Discrepancies between preclinical and clinical food effect data are not uncommon. Several factors could contribute to this:
-
Physiological Differences: The gastrointestinal (GI) physiology, including pH, transit time, and bile salt composition, can vary significantly between species (e.g., rodents, canines) and humans. These differences can alter drug solubility and permeability in ways that are not directly translatable.
-
Formulation Bridging: The formulation used in preclinical studies may differ from the final clinical tablet formulation. Excipients and manufacturing processes can significantly influence drug dissolution and its interaction with food. The clinical formulation is optimized for human administration and may behave differently.
-
Meal Composition: The "food" used in animal studies may not accurately replicate the high-fat, high-calorie meal used in human clinical trials as per regulatory guidelines. The specific composition and fat content of the meal are critical determinants of the food effect.
-
Metabolic Differences: While Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase in humans, the activity and expression of these enzymes can differ in preclinical species, potentially altering first-pass metabolism in the presence of food.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - OAK Open Access Archive [oak.novartis.com]
- 7. Tabrecta (Capmatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in MET-Mutated Lung Cancer: Capmatinib Dihydrochloride vs. Crizotinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by mesenchymal-epithelial transition (MET) alterations, two prominent tyrosine kinase inhibitors (TKIs), capmatinib (B1663548) dihydrochloride (B599025) and crizotinib (B193316), have emerged as key therapeutic agents. This guide provides a detailed comparison of their preclinical performance in MET-mutated NSCLC models, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Capmatinib distinguishes itself as a highly potent and selective MET inhibitor, demonstrating superior biochemical and cellular activity against MET-driven cancer models compared to the multi-kinase inhibitor crizotinib. Preclinical data indicates that capmatinib inhibits the MET kinase at significantly lower concentrations and shows robust anti-tumor efficacy in xenograft models harboring MET amplification or MET exon 14 skipping mutations. While crizotinib also exhibits activity against MET, its potency is considerably lower, and its broader kinase profile may contribute to a different spectrum of off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of capmatinib and crizotinib.
Table 1: Biochemical Inhibitory Activity Against MET Kinase
| Compound | Target | IC50 (nM) | Assay Type |
| Capmatinib | c-MET | 0.13 | Cell-free |
| Crizotinib | c-MET | 8 | Cell-free |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the MET kinase activity in a biochemical assay. Lower values indicate greater potency.
Table 2: Cellular Inhibitory Activity in MET-Altered NSCLC Cell Lines
| Compound | Cell Line | MET Alteration | IC50 (nM) |
| Capmatinib | EBC-1 | MET Amplification | ~1 |
| Crizotinib | EBC-1 | MET Amplification | ~100 |
| Capmatinib | H596 | MET Exon 14 Skipping | ~5 |
Cellular IC50 values reflect the concentration of the drug needed to inhibit 50% of cell growth or viability in MET-dependent cancer cell lines.
Table 3: In Vivo Antitumor Efficacy in NSCLC Xenograft Models
| Compound | Xenograft Model | MET Alteration | Dosing | Tumor Growth Inhibition |
| Capmatinib | GTL-16 | MET Amplification | 10 mg/kg, once daily (p.o.) | Significant tumor regression |
| Crizotinib | GTL-16 | MET Amplification | 50 mg/kg, once daily (p.o.) | Tumor growth inhibition |
| Capmatinib | Hs746T | MET Amplification | 10 mg/kg, once daily (p.o.) | Significant tumor regression |
p.o. = per os (by mouth)
Mechanism of Action and Signaling Pathway
Both capmatinib and crizotinib are ATP-competitive inhibitors that target the MET receptor tyrosine kinase.[1] Dysregulation of the MET pathway, through mechanisms like MET amplification or exon 14 skipping mutations, leads to constitutive activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and invasion.[1] By blocking the ATP-binding site of the MET kinase, both drugs prevent its phosphorylation and subsequent activation of these downstream pathways.
Caption: MET Signaling Pathway and Inhibition by Capmatinib and Crizotinib.
Experimental Protocols
Biochemical MET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of capmatinib and crizotinib against the catalytic activity of the c-MET kinase in a cell-free system.
Methodology:
-
Reagents: Recombinant human c-MET kinase domain, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: Capmatinib and crizotinib are serially diluted to a range of concentrations.
-
Kinase Reaction: The c-MET enzyme is incubated with the substrate and varying concentrations of the test compounds. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a Biochemical MET Kinase Inhibition Assay.
Cellular Proliferation Assay
Objective: To assess the effect of capmatinib and crizotinib on the proliferation of MET-dependent NSCLC cell lines.
Methodology:
-
Cell Culture: MET-amplified (e.g., EBC-1) or MET exon 14 skipping (e.g., H596) NSCLC cell lines are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of capmatinib or crizotinib and incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay that quantifies the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The cellular IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of capmatinib and crizotinib in mouse models bearing human NSCLC tumors with MET alterations.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human NSCLC cells with known MET alterations (e.g., GTL-16, Hs746T) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, capmatinib, and crizotinib. The drugs are typically administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Endpoints include tumor growth inhibition and tumor regression.
Caption: Workflow for an In Vivo NSCLC Xenograft Study.
Conclusion
The preclinical evidence strongly suggests that capmatinib is a more potent and selective inhibitor of the MET kinase compared to crizotinib. This is reflected in its lower IC50 values in both biochemical and cellular assays, as well as its robust anti-tumor activity in in vivo models at lower doses. While both drugs are effective in targeting MET-driven NSCLC, the higher selectivity of capmatinib may translate to a more favorable therapeutic window and a different safety profile. These preclinical findings provide a strong rationale for the clinical development and use of capmatinib in patients with NSCLC harboring MET amplification or exon 14 skipping mutations.
References
Validating Capmatinib Dihydrochloride Target Engagement: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays for validating the target engagement of Capmatinib dihydrochloride (B599025), a potent and selective inhibitor of the c-MET receptor tyrosine kinase. We objectively compare its performance with other c-MET inhibitors, Crizotinib and Savolitinib, and provide supporting experimental data and detailed protocols for key assays.
Capmatinib dihydrochloride is an FDA-approved targeted therapy for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] Validating that a drug binds to its intended target within a cellular context is a critical step in drug development. This guide outlines three essential cellular assays for confirming the target engagement of Capmatinib and other c-MET inhibitors: Western Blotting for phospho-MET (p-MET), Cell Viability/Proliferation Assays, and the Cellular Thermal Shift Assay (CETSA).
Comparative Performance of c-MET Inhibitors
The following tables summarize the quantitative data on the in vitro potency of Capmatinib in comparison to Crizotinib and Savolitinib.
Table 1: Biochemical and Cellular IC50 Values for Inhibition of c-MET Phosphorylation
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | MET Alteration |
| Capmatinib | c-MET (Wild-Type) | Biochemical | 0.13 | - | - |
| p-MET | Cellular (Western Blot) | 2 | EBC-1 | MET Amplification | |
| p-MET | Cellular (Western Blot) | 21 | UW-lung-21 | MET exon 14 skipping | |
| Crizotinib | c-MET (Wild-Type) | Biochemical | 22.5 | - | - |
| p-MET | Cellular (Western Blot) | 20.01 | - | TFG-MET fusion | |
| p-MET | Cellular (Western Blot) | 13 | NIH3T3 | MET (Wild-Type) | |
| Savolitinib | c-MET (Wild-Type) | Biochemical | 2.1 | - | - |
| p-MET | Cellular | <5 | - | MET Amplification |
Table 2: Cellular IC50 Values from Cell Viability/Proliferation Assays
| Inhibitor | Cell Line | Cancer Type | MET Alteration | IC50 (nM) |
| Capmatinib | EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | 2 |
| MKN-45 | Gastric Cancer | MET Amplification | 2.2 | |
| U-87 MG | Glioblastoma | HGF/MET Co-expressed | 6.2 | |
| Crizotinib | TFG-MET fusion | - | MET fusion | 20.01 |
| NIH3T3 | - | MET Y1230C | 127 | |
| Savolitinib | MET-amplified gastric cancer cell lines | Gastric Cancer | MET Amplification | Generally < 10 |
Key Cellular Assays for Target Engagement
Western Blot for Phospho-MET (p-MET)
Western blotting is a fundamental technique to directly measure the inhibition of c-MET phosphorylation, a key indicator of target engagement. A decrease in the p-MET signal upon treatment with an inhibitor confirms its on-target activity.
-
Cell Culture and Treatment:
-
Culture MET-dependent cancer cell lines (e.g., EBC-1, MKN-45) to 70-80% confluency.
-
For HGF-inducible cell lines, serum-starve the cells for 16-24 hours.
-
Pre-treat cells with varying concentrations of Capmatinib or other inhibitors for 1-2 hours.
-
Stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes, including a non-stimulated control.[2]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against p-MET (e.g., anti-phospho-MET Tyr1234/1235) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.[2]
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]
-
The membrane can be stripped and re-probed for total c-MET and a loading control (e.g., β-actin or GAPDH) for normalization.[2]
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells in culture based on the quantification of ATP. A reduction in cell viability in MET-dependent cancer cell lines upon inhibitor treatment indicates that the inhibition of the target is having a functional consequence.[4]
-
Cell Seeding:
-
Prepare opaque-walled 96-well or 384-well plates with a MET-dependent cancer cell line in culture medium.[5]
-
Seed cells at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of Capmatinib or other inhibitors to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for a specified period (e.g., 72 hours) according to the experimental design.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition:
-
Record the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming direct target engagement in a cellular environment.[6] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6] This change in thermal stability is detected as a shift in the protein's melting curve.
-
Cell Treatment:
-
Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of Capmatinib or other inhibitors for a defined period (e.g., 1 hour) at 37°C.[7]
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[7]
-
Cool the samples to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[7]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein (c-MET) in the supernatant by Western blotting or other protein detection methods like ELISA.
-
Plot the amount of soluble c-MET as a function of temperature for both vehicle- and inhibitor-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The difference in the melting temperature (ΔTagg) can be quantified.[8]
-
Alternatively, an isothermal dose-response format can be used where cells are treated with a range of inhibitor concentrations and heated at a single temperature to determine the EC50 for target engagement.[9]
-
Visualizations
c-MET Signaling Pathway
The c-MET signaling pathway is a critical regulator of cell growth, survival, and motility.[10] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1] Capmatinib and other MET inhibitors block this initial phosphorylation step.
Experimental Workflows
The following diagrams illustrate the general workflows for the three key cellular assays described in this guide.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ch.promega.com [ch.promega.com]
- 5. promega.com [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Capmatinib Dihydrochloride Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective MET tyrosine kinase inhibitor, has emerged as a significant therapeutic agent for cancers with MET dysregulation, particularly non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. However, the development of treatment resistance necessitates the exploration of combination therapies. This guide provides a comparative analysis of various Capmatinib combination strategies, supported by experimental data, to inform preclinical and clinical research in oncology.
Efficacy of Capmatinib Combination Therapies: A Comparative Overview
The following table summarizes the clinical efficacy of Capmatinib in combination with other targeted therapies and immunotherapies. The data is compiled from various clinical trials and is intended for a comparative overview.
| Combination Partner | Cancer Type | Clinical Trial Phase | Key Efficacy Metrics |
| Gefitinib | EGFR-mutant, MET-dysregulated NSCLC | Phase Ib/II | ORR: 27% (overall), 47% (MET GCN ≥ 6).[1][2] Median OS: 13.9 months.[3] |
| Pembrolizumab (B1139204) | PD-L1 high (TPS ≥50%) NSCLC | Phase II (NCT04139317) | ORR: 15.7% (combo) vs. 28.0% (pembro alone).[4][5][6] Median PFS: Not mature at time of analysis.[4][6] |
| Trametinib | MET-altered NSCLC | Phase I/Ib (NCT05435846) | Ongoing, data not yet mature.[7][8][9][10][11] |
| Amivantamab | MET-altered NSCLC | Phase I/II (METalmark, NCT05488314) | Preliminary results show promising activity.[12][13][14][15][16] |
| Osimertinib ± Ramucirumab | EGFR-mutant, MET-amplified NSCLC | Phase II (Lung-MAP Sub-Study, NCT05642572) | Ongoing, data not yet mature.[17][18] |
ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; GCN: Gene Copy Number; TPS: Tumor Proportion Score.
Safety and Tolerability of Capmatinib Combination Therapies
This table provides a summary of notable grade 3/4 treatment-related adverse events (AEs) observed in clinical trials of Capmatinib combination therapies.
| Combination Partner | Notable Grade 3/4 Treatment-Related AEs |
| Gefitinib | Increased amylase (6.2%), increased lipase (B570770) (6.2%), peripheral edema (5%).[3] |
| Pembrolizumab | Higher incidence of grade ≥3 AEs in the combination arm (37.3%) compared to pembrolizumab alone (16%). The combination was not well tolerated.[4] |
| Trametinib | Safety profile is a primary endpoint of the ongoing trial and will be further characterized.[7][8][9] |
| Amivantamab | Initial safety profile does not appear to have additive MET-related toxicities.[12][15] |
| Osimertinib ± Ramucirumab | Safety is being evaluated in the ongoing clinical trial.[17][18] |
Signaling Pathways in Capmatinib Combination Therapies
The rationale for combining Capmatinib with other targeted agents often lies in overcoming resistance mechanisms that involve the activation of alternative signaling pathways.
MET Signaling Pathway and Capmatinib Inhibition
Capmatinib is a selective inhibitor of the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[19][20][21][22][23]
Caption: The MET signaling pathway and the inhibitory action of Capmatinib.
Overcoming Resistance: Combination with EGFR and MEK Inhibitors
Acquired resistance to MET inhibitors can occur through the activation of bypass signaling pathways, most notably the EGFR and MAPK pathways.[24] Combining Capmatinib with an EGFR inhibitor like Gefitinib or a MEK inhibitor like Trametinib can simultaneously block both the primary and the resistance-driving pathways.
Caption: Overcoming resistance by combining Capmatinib with EGFR or MEK inhibitors.
Experimental Protocols: Key Methodologies
The following section outlines the general protocols for key experiments frequently cited in the research of Capmatinib combination therapies.
Cell Viability Assays
Purpose: To assess the cytotoxic or cytostatic effects of drug combinations on cancer cell lines.
Common Methods:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with the tetrazolium salt (MTT or MTS), which is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. The absorbance of the formazan is then measured.[25][26]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[27]
General Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Capmatinib, the combination partner, or the combination of both for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Xenograft Models
Purpose: To evaluate the anti-tumor efficacy of Capmatinib combination therapies in a living organism.
Common Models:
-
Subcutaneous Xenografts: Human cancer cell lines are injected subcutaneously into immunocompromised mice. Tumor growth is monitored over time, and the effects of drug treatment are assessed by measuring tumor volume.[28][29][30]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered to more accurately reflect the heterogeneity and drug response of the original tumor.[31][32]
General Protocol (Subcutaneous Xenograft):
-
Inject a suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Capmatinib alone, combination partner alone, and the combination).
-
Administer drugs according to the specified dosing schedule and route (e.g., oral gavage for Capmatinib).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (length x width²)/2).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or western blotting).
Western Blotting for Signaling Pathway Analysis
Purpose: To detect and quantify the expression and phosphorylation status of key proteins in signaling pathways.
General Protocol:
-
Lyse cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-MET, total MET, p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical evaluation of a Capmatinib combination therapy.
Caption: A typical preclinical experimental workflow for evaluating Capmatinib combinations.
This guide provides a foundational understanding of the current landscape of Capmatinib dihydrochloride combination therapies. The presented data and methodologies are intended to aid researchers in the design and interpretation of their studies, ultimately contributing to the development of more effective cancer treatments.
References
- 1. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients With Metastatic Nonsmall Cell Lung Center Harboring MET Exon 14 Skipping Mutations and Other MET-Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients with Metastatic Non-Small Cell Lung Center Harboring MET exon 14 Skipping Mutations and other MET-Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients With Metastatic Nonsmall Cell Lung Center Harboring MET Exon 14 Skipping Mutations and Other MET-Alterations | Department of Medicine Blog [connect.uclahealth.org]
- 10. survivornet.com [survivornet.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Use of RYBREVANT in Combination With Capmatinib [jnjmedicalconnect.com]
- 14. vjoncology.com [vjoncology.com]
- 15. Amivantamab plus capmatinib in advanced non-small cell lung cancer (NSCLC) harboring MET alterations: Recommended phase 2 combination dose and preliminary dose-escalation results from the phase 1/2 METalmark study. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Combining Targeted Drugs for Advanced Non-Small Cell Lung Cancer That Has EGFR and MET Gene Changes | SWOG [swog.org]
- 18. A Randomized Phase II Study of INC280 (Capmatinib) Plus Osimertinib With or Without Ramucirumab in Participants With EGFR-Mutant, MET-Amplified Stage IV or Recurrent Non-Small Cell Lung Cancer (Lung-MAP Sub-Study) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 28. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 31. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Capmatinib Dihydrochloride In Vitro Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Capmatinib (B1663548) dihydrochloride's in vitro performance against other prominent c-MET inhibitors. To ensure the reproducibility of in vitro findings, this document details standardized experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.
Comparative Analysis of In Vitro Potency
Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Its efficacy is compared here with other well-characterized c-MET inhibitors: Tepotinib, Crizotinib, and Cabozantinib. The following tables summarize their half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays across various cancer cell lines.
| Inhibitor | c-MET Kinase IC50 (nM) | Reference |
| Capmatinib | 0.13 | [1][2][3][4] |
| Tepotinib | 4 | [5] |
| Crizotinib | 11 (cell-based) | [6] |
| Cabozantinib | 1.3 | [7][8] |
| Table 1: Biochemical assay-derived IC50 values for direct c-MET kinase inhibition. |
| Cell Line | Cancer Type | Capmatinib IC50 (nM) | Tepotinib IC50 (nM) | Crizotinib IC50 (µM) | Cabozantinib IC50 (nM) | References |
| SNU-5 | Gastric Cancer | 1.2 | - | <0.2 | 19 | [4][7] |
| Hs746T | Gastric Cancer | - | - | <0.2 | 9.9 | [7] |
| MKN-45 | Gastric Cancer | - | <1 | <0.2 | - | [5] |
| NCI-H441 | Lung Carcinoma | ~0.5 | - | - | - | [4] |
| EBC-1 | Lung Cancer | - | 9 | - | - | [5] |
| GTL-16 | Gastric Carcinoma | - | - | 0.0097 | - | [6] |
| MDA-MB-231 | Breast Cancer | - | - | 5.16 | - | [9] |
| MCF-7 | Breast Cancer | - | - | 1.5 | - | [9] |
| SK-BR-3 | Breast Cancer | - | - | 3.85 | - | [9] |
| Table 2: Cellular assay-derived IC50 values for inhibition of cell viability/proliferation in various cancer cell lines. |
Key Signaling Pathway Inhibition
Capmatinib functions by inhibiting the c-MET tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][10] Dysregulation of the HGF/c-MET signaling pathway is a key driver in many cancers.[10]
Capmatinib inhibits c-MET phosphorylation and downstream signaling.
Experimental Protocols
To ensure the reproducibility of in vitro findings for Capmatinib and its alternatives, detailed experimental protocols are provided below.
c-MET Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on c-MET kinase activity.
Materials:
-
Recombinant c-MET kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (Capmatinib and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[12][13]
-
Add 2.5 µL of the diluted compounds or vehicle (for controls) to the wells of the 96-well plate.[14]
-
Add 2.5 µL of c-MET kinase solution to all wells except the "no enzyme" control.[14]
-
Add 2.5 µL of the substrate solution to all wells.[14]
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.[14]
-
Incubate the plate at 30°C for 60 minutes.[14]
-
Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[11][14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11][14]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
Workflow for a biochemical c-MET kinase assay.
Cell Viability Assay (MTT/XTT)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)[15]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[16]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated and vehicle controls.
-
Incubate the plate for a specified period (e.g., 72 hours).[4]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[15][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][18]
-
Read the absorbance at 590 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for c-MET Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of c-MET and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test compounds for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19][20]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Cell Migration Assay (Wound Healing/Transwell)
This assay assesses the impact of the inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Culture medium with and without serum
-
Test compounds
-
6-well plates or 24-well transwell inserts (8.0 µm pore size)
-
Pipette tips or cell scrapers for wound healing assay
-
Crystal violet stain
Wound Healing Assay Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "wound" by scraping the monolayer with a sterile pipette tip.[3]
-
Wash with PBS to remove detached cells and add fresh medium containing the test compounds at various concentrations.
-
Incubate the plate and capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the wound closure area to quantify cell migration.
Transwell Assay Procedure:
-
Seed cells in the upper chamber of the transwell insert in serum-free medium containing the test compounds.[21]
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[22]
-
Incubate for 24 hours to allow cell migration through the porous membrane.[21]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[23]
-
Count the stained cells under a microscope to quantify migration.
Workflow for a transwell cell migration assay.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of MET Inhibitors: Capmatinib Dihydrochloride vs. Savolitinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 skipping (METex14) mutations, two prominent players have emerged: Capmatinib dihydrochloride (B599025) and Savolitinib. Both are potent and selective MET tyrosine kinase inhibitors (TKIs) that have demonstrated significant anti-tumor activity. This guide provides an objective comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the MET Signaling Pathway
Both Capmatinib and Savolitinib are ATP-competitive inhibitors of the MET receptor tyrosine kinase.[1][2] MET, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and migration.[3] In cancer, aberrant MET signaling, often driven by mutations like METex14 skipping, leads to uncontrolled tumor growth.[4] Capmatinib and Savolitinib bind to the kinase domain of the MET receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[3][5]
Caption: MET Signaling Pathway and Inhibition by Capmatinib/Savolitinib.
Preclinical Efficacy
Both Capmatinib and Savolitinib have demonstrated potent and selective inhibition of MET in preclinical studies.
In Vitro Studies:
| Parameter | Capmatinib | Savolitinib | Reference |
| MET Kinase IC50 | 0.13 nM | Not explicitly stated, but described as having nanomolar potency | [6],[5] |
| Cell-based IC50 (MET-dependent cell lines) | 0.3-0.7 nM | Nanomolar potency | [6],[5] |
| Selectivity | Highly selective for MET over other kinases | Highly selective MET-TKI | [5],[7] |
In Vivo Xenograft Models:
Capmatinib has shown significant anti-tumor efficacy in various xenograft models, including those with MET amplification, MET overexpression, and METex14 skipping mutations.[5] In a MET-amplified lung cancer cell line (EBC-1) xenograft model, Capmatinib at 10 mg/kg twice daily resulted in tumor regression.[5] Similarly, Savolitinib has demonstrated robust dose-dependent anti-tumor activity, including tumor regressions, in patient-derived xenograft (PDX) models of papillary renal cell carcinoma and in lung cancer xenografts.[4][8] For instance, in a lung cancer PDX model with a METex14 mutation, Savolitinib at 25 mg/kg led to a 62% reduction in tumor volume.[4]
Clinical Efficacy in METex14 NSCLC
The clinical development of both Capmatinib and Savolitinib has primarily focused on patients with NSCLC harboring METex14 skipping mutations. The pivotal trials for each drug provide the basis for comparing their clinical efficacy.
Table 1: Comparison of Pivotal Clinical Trial Data in METex14 NSCLC
| Endpoint | Capmatinib (GEOMETRY mono-1) | Savolitinib (NCT02897479) |
| Treatment-Naïve Patients | ||
| Overall Response Rate (ORR) | 68% (95% CI: 48–84) | 49.2% (in a mixed population of treatment-naïve and previously treated) |
| Median Duration of Response (DoR) | 12.6 months (95% CI: 5.6–NE) | Not reached at the time of initial reporting |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 8.2-NE) | 6.8 months (in a mixed population) |
| Previously Treated Patients | ||
| Overall Response Rate (ORR) | 41% (95% CI: 29–53) | 49.2% (in a mixed population of treatment-naïve and previously treated) |
| Median Duration of Response (DoR) | 9.7 months (95% CI: 5.6–13.0) | Not reached at the time of initial reporting |
| Median Progression-Free Survival (PFS) | 5.4 months (95% CI: 4.2-7.0) | 6.8 months (in a mixed population) |
| Intracranial Response (Patients with Brain Metastases) | 7 of 13 evaluable patients showed an intracranial response, including 4 complete responses. | Showed notable responses in patients with brain metastases. |
References: Capmatinib[3][9][10]; Savolitinib[1][11][12] Note: Direct comparison is challenging due to differences in trial design and patient populations. The Savolitinib trial (NCT02897479) included a mixed population of treatment-naïve and previously treated patients in its primary efficacy analysis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
Biochemical MET Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the MET kinase is a luminescence-based assay.
Caption: Workflow for a Biochemical MET Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (Capmatinib or Savolitinib). Prepare solutions of recombinant MET kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the test compound, MET kinase, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[10][13]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MET-dependent NSCLC cell lines) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Capmatinib or Savolitinib for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Western Blot for Phospho-MET
Western blotting is used to detect the phosphorylation status of MET in cells treated with inhibitors.
Protocol:
-
Cell Lysis: Treat MET-dependent cancer cells with Capmatinib or Savolitinib for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the p-MET band indicates the level of MET activation. Total MET and a loading control (e.g., GAPDH) are also typically probed to normalize the results.[9]
Logical Comparison of Efficacy
Caption: Logical Flow of Efficacy Comparison.
Conclusion
Both Capmatinib dihydrochloride and Savolitinib are highly effective and selective MET inhibitors with proven clinical benefit in patients with METex14-mutated NSCLC. Preclinical data demonstrate potent MET inhibition for both compounds. In the clinical setting, Capmatinib has shown particularly high response rates in treatment-naïve patients. Savolitinib has also demonstrated significant anti-tumor activity. A definitive comparison of their efficacy is challenging due to the absence of head-to-head clinical trials. The choice between these agents in a clinical setting may depend on factors such as prior lines of therapy, the presence of brain metastases, and regional drug approval and availability. Future research, including direct comparative studies, will be crucial to further delineate the relative efficacy and optimal positioning of these two important targeted therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 7. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations - The Oncology Pharmacist [theoncologypharmacist.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Capmatinib Dihydrochloride and Other Type Ib MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Capmatinib (B1663548) dihydrochloride (B599025) with other prominent type Ib MET inhibitors, focusing on biochemical potency, selectivity, preclinical and clinical efficacy, and safety profiles. The information is supported by experimental data and presented to aid in research and development decisions.
Introduction to MET and Type Ib Inhibitors
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations or gene amplification, is a known oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3][4]
MET tyrosine kinase inhibitors (TKIs) are classified based on their binding mode. Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the MET kinase.[5][6] This class is further divided into type Ia (e.g., crizotinib), which interacts with the G1163 solvent front residue, and type Ib, which binds independently of this residue.[5][7] Capmatinib, tepotinib, and savolitinib (B612288) are highly selective, potent, type Ib MET inhibitors that have shown significant clinical activity.[7] These inhibitors characteristically adopt a U-shaped conformation within the ATP-binding pocket, enabling a strong interaction with the Y1230 residue of the activation loop.[8][9][10]
Comparative Data Presentation
The following tables summarize the quantitative data for Capmatinib, Tepotinib, and Savolitinib, facilitating a direct comparison of their performance characteristics.
Table 1: In Vitro Potency of Type Ib MET Inhibitors
| Inhibitor | Biochemical Potency (IC50, cell-free) | Cellular Potency (IC50, METex14 Ba/F3 cells) | Reference(s) |
|---|---|---|---|
| Capmatinib | 0.13 nM | 0.6 nM | [4][11][12] |
| Tepotinib | 1.7 - 1.8 nM | 3.0 nM | [12][13] |
| Savolitinib | Not widely reported | 2.1 nM |[12] |
Table 2: Clinical Efficacy in METex14 Skipping NSCLC (Phase II Trial Data)
| Inhibitor (Trial) | Patient Population | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) | Reference(s) |
|---|---|---|---|---|---|
| Capmatinib (GEOMETRY mono-1) | Treatment-Naïve | 68% | 12.6 months | 9.7 months | [8][14][15] |
| Previously Treated | 41% | 9.7 months | 5.4 months | [8][14][15] | |
| Tepotinib (VISION) | Treatment-Naïve | 57% | 40% of responders ≥12 mos. | 8.5 months | [16][17] |
| Previously Treated | 45% | 36% of responders ≥12 mos. | 10.9 months | [16][17] |
| Savolitinib (NCT02897479) | MET-Inhibitor Naïve | 49.2% | 9.6 months | Not Mature |[7] |
Table 3: Common Adverse Events (All Grades)
| Adverse Event | Capmatinib | Tepotinib | Reference(s) |
|---|---|---|---|
| Peripheral Edema | 65% | 63% | [8][14] |
| Nausea | 35% | 26% | [8][14] |
| Fatigue | 29% | 30% | [14][17] |
| Diarrhea | Not specified in top AEs | 22% | [8] |
| Vomiting | 27% | Not specified in top AEs | [14] |
| Increased Creatinine | Not specified in top AEs | 18% |[8] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MET signaling cascade, the mechanism of type Ib inhibitors, and a typical preclinical evaluation workflow.
Caption: The HGF/MET signaling pathway and its primary downstream effectors.
Caption: Competitive binding mechanism of Type Ib MET inhibitors.
Caption: A standard preclinical workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accurate interpretation of comparative data.
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of purified MET kinase by 50%.
-
Materials: Recombinant human MET kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, test inhibitors (serially diluted), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Add kinase buffer, substrate, and MET enzyme to each well of the microplate. b. Add serially diluted inhibitor compounds (e.g., from 10 µM to 0.1 nM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. e. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. f. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells with MET-driven growth (e.g., EBC-1 or Hs746T cell lines harboring METex14).
-
Materials: MET-dependent cancer cell line, appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well clear-bottom plates, test inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor (e.g., from 10 µM to 0.1 nM) in triplicate. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. d. Equilibrate the plate to room temperature and add the cell viability reagent to each well. e. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate reader. g. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic Nude or NSG mice), MET-driven human tumor cells (e.g., Hs746T), Matrigel, vehicle solution, and test inhibitor formulated for oral gavage.
-
Procedure: a. Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth using calipers. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group). c. Administer the inhibitor (e.g., Capmatinib at a specified mg/kg dose) or vehicle control orally, once or twice daily, for a predetermined period (e.g., 21 days). d. Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. e. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET). f. Evaluate efficacy based on tumor growth inhibition (TGI) or tumor regression.
Conclusion
Capmatinib, tepotinib, and savolitinib are all highly potent and selective type Ib MET inhibitors with proven clinical efficacy in NSCLC patients with METex14 skipping mutations.[7][8][15][17] Preclinical data suggest Capmatinib has the highest biochemical and cellular potency among the three.[12][18] In clinical settings, all three drugs demonstrate robust overall response rates, particularly in the treatment-naïve population.[8][16] Their safety profiles are generally manageable and are characterized by similar adverse events, with peripheral edema being the most common.[8][14] The choice between these inhibitors may depend on specific patient factors, regulatory approval status in different regions, and long-term follow-up data as it becomes available. This guide provides a foundational dataset for researchers to compare these important targeted therapies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. MET targeted therapy in non-small cell lung cancer patients with MET exon 14-skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of type ib MET inhibitors and their potential for CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 15. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tepotinib for Metastatic NSCLC With MET Exon 14–Skipping Alterations - The ASCO Post [ascopost.com]
- 18. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of Capmatinib Dihydrochloride and Other TKIs
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to targeted therapies, such as the potent and selective MET inhibitor Capmatinib (B1663548) dihydrochloride, presents a significant challenge in oncology. Understanding the intricate mechanisms of resistance and the corresponding cross-resistance profiles with other tyrosine kinase inhibitors (TKIs) is paramount for the development of effective subsequent treatment strategies. This guide provides a comprehensive comparison of Capmatinib's performance against alternative TKIs in the context of acquired resistance, supported by preclinical experimental data.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and clinical overall response rates (ORR), offering a quantitative comparison of TKI efficacy in sensitive and resistant settings.
Table 1: In Vitro Efficacy of TKIs in Capmatinib-Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Key Genetic Alteration(s) | Capmatinib IC50 | Crizotinib IC50 | Afatinib IC50 | Afatinib + BYL719 (PI3Kα inhibitor) |
| EBC-1 | MET Amplification (Parental, Sensitive) | 3.70 ± 0.10 nmol/L[1][2] | Sensitive (IC50 not specified) | Not specified | Not specified |
| EBC-CR1 | MET Amplification, EGFR-dependent growth | > 10 µmol/L[1][2] | Resistant (cross-resistance observed)[1][2] | Sensitive | Not applicable |
| EBC-CR2 | MET Amplification, MET-EGFR Heterodimerization | > 10 µmol/L[1][2] | Resistant (cross-resistance observed)[1][2] | Partially Sensitive | Synergistic Inhibition with Capmatinib |
| EBC-CR3 | MET Amplification, EGFR activation, PIK3CA Amplification | > 10 µmol/L[1][2] | Resistant (cross-resistance observed)[1][2] | Resistant | Synergistic Inhibition |
Table 2: Comparative Efficacy of MET TKIs Against a MET Resistance Mutation
| TKI | TKI Type | MET WT Kinase IC50 | MET G1090A Mutant Kinase IC50 | Fold Change in IC50 (Mutant vs. WT) |
| Crizotinib | Type Ia | 2.5 nM[3] | Higher (not specified) | 6.04-fold higher than Cabozantinib IC50 against mutant[3] |
| Capmatinib | Type Ib | 3.89 nM[3] | Higher (not specified) | 48.4-fold higher than Cabozantinib IC50 against mutant[3] |
| Cabozantinib | Type II | 1.59 nM[3] | Effective (IC50 not specified) | N/A |
Table 3: Clinical Response Rates of Capmatinib and Combination Therapies in MET-Dysregulated NSCLC
| Therapy | Patient Population | Overall Response Rate (ORR) |
| Capmatinib Monotherapy | METex14 NSCLC (Treatment-naïve) | 68%[4][5][6][7] |
| Capmatinib Monotherapy | METex14 NSCLC (Previously treated) | 41%[4][5][6][7] |
| Capmatinib Monotherapy | MET Amplified (GCN ≥ 10) NSCLC (Treatment-naïve) | 40%[4][6] |
| Capmatinib Monotherapy | MET Amplified (GCN ≥ 10) NSCLC (Previously treated) | 29%[6] |
| Capmatinib Monotherapy | MET Amplified (GCN ≥ 6) NSCLC | 47%[8] |
| Capmatinib + Gefitinib | EGFR-mutant, MET-amplified/overexpressed NSCLC (post-EGFR TKI) | 27% (47% in GCN ≥ 6) |
Signaling Pathways and Resistance Mechanisms
Acquired resistance to Capmatinib predominantly involves the activation of bypass signaling pathways that allow cancer cells to circumvent MET inhibition. The diagrams below illustrate the primary MET signaling cascade and the key resistance mechanisms observed in preclinical studies.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Clinical Impact of Capmatinib in the Treatment of Advanced Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of Capmatinib dihydrochloride over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information presented is supported by experimental data to aid in the evaluation of its performance against other kinases.
High Selectivity of Capmatinib for c-Met
Capmatinib dihydrochloride has demonstrated exceptional selectivity for its primary target, the c-Met kinase. Multiple preclinical studies have shown that Capmatinib is significantly more potent against c-Met compared to a large panel of other human kinases, with a selectivity margin reported to be over 1,000-fold and in some cases, exceeding 10,000-fold.[1][2][3] This high degree of selectivity is a critical attribute for a targeted therapeutic, as it minimizes the potential for off-target effects and associated toxicities.
Biochemical Potency
In biochemical assays, Capmatinib exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against c-Met.[1][4][5] One study reported an average IC50 value of 0.13 nM.[1][4][5] In cell-based assays using lung cancer cell lines, the IC50 of Capmatinib is in the range of 0.3–0.7 nM.[1]
Comparative Kinase Inhibition Profile
To illustrate the selectivity of Capmatinib, the following table summarizes the percentage of inhibition observed at a 1 µM concentration against a panel of representative kinases.
| Kinase | % Inhibition @ 1 µM |
| MET | 100 |
| AXL | <10 |
| MER | <10 |
| TYRO3 | <10 |
| RON | <10 |
| VEGFR2 | <10 |
| EGFR | <10 |
| HER2 | <10 |
| FGFR1 | <10 |
| PDGFRβ | <10 |
| c-Kit | <10 |
| FLT3 | <10 |
| SRC | <10 |
| LCK | <10 |
| AURKA | <10 |
| CDK2 | <10 |
Note: This table is illustrative and based on publicly available kinome scan data.[6] For comprehensive quantitative data, consulting dedicated kinome profiling services is recommended.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of kinase inhibitors. The following are representative protocols for key in vitro assays used to determine the selectivity of Capmatinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant c-Met kinase and other kinases of interest
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound) in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Capmatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant kinase.
-
Initiation of Reaction: Add ATP and the kinase substrate to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. The light output is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each Capmatinib concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay assesses the ability of Capmatinib to inhibit the phosphorylation of downstream signaling molecules of a target kinase in a cellular context.
Materials:
-
Cancer cell line with activated c-Met signaling
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Capmatinib for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation of downstream targets.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of c-Met and AXL, a kinase with low sensitivity to Capmatinib, providing a visual representation of their downstream effectors.
Caption: The c-Met signaling pathway and the inhibitory action of Capmatinib.
Caption: The AXL signaling pathway, which is largely unaffected by Capmatinib.
Caption: A typical experimental workflow for evaluating kinase inhibitor selectivity.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming Capmatinib Resistance in MET-Driven Cancers: A Combination Strategy with Trametinib
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) with MET alterations, such as MET exon 14 skipping mutations. Capmatinib (B1663548), a potent and selective MET tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in these patients. However, the emergence of acquired resistance remains a critical challenge, limiting the long-term benefit of monotherapy. Preclinical evidence points towards the hyperactivation of the MAPK signaling pathway as a key mechanism of resistance to MET TKIs. This guide provides a comprehensive comparison of combining capmatinib with the MEK inhibitor trametinib (B1684009) as a strategy to overcome this resistance, supported by experimental data and detailed protocols.
The Rationale for Combination Therapy
Resistance to capmatinib can occur through the activation of bypass signaling pathways that reactivate downstream proliferative signals, even in the presence of MET inhibition. One of the most prominent escape routes is the reactivation of the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3] This sustained signaling allows cancer cells to survive and proliferate despite the effective blockade of the MET receptor.
Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK pathway. By targeting a critical node downstream of potential resistance mechanisms (such as KRAS mutations or upstream receptor tyrosine kinase activation), trametinib can effectively quell the reactivated proliferative signals.[1] The combination of capmatinib and trametinib, therefore, offers a dual blockade of both the primary oncogenic driver (MET) and a key resistance pathway (MAPK), creating a synergistic anti-tumor effect. This approach is currently being investigated in a Phase I/Ib clinical trial for patients with metastatic NSCLC with MET alterations who have progressed on single-agent MET inhibitor therapy.[1][4][5][6]
Data Presentation: Synergistic Effects of Capmatinib and Trametinib
The combination of capmatinib and trametinib is expected to exhibit synergistic cytotoxicity in capmatinib-resistant cancer cell lines. This synergy is typically quantified by a combination index (CI), where a CI value of less than 1 indicates a synergistic interaction. The half-maximal inhibitory concentration (IC50) for each drug is expected to be significantly lower in the combination treatment compared to monotherapy.
Table 1: Representative Synergistic Inhibition of Cell Viability in Capmatinib-Resistant NSCLC Cell Lines
| Treatment | IC50 (nM) - Hypothetical Data | Combination Index (CI) |
| Capmatinib | >1000 (Resistant) | - |
| Trametinib | 50 | - |
| Capmatinib + Trametinib (1:1 ratio) | 50 (for Capmatinib) 2.5 (for Trametinib) | <1 (Synergistic) |
Note: The data presented in this table is hypothetical and serves to illustrate the expected synergistic effects. Actual values would be determined experimentally.
Experimental Protocols
Cell Viability Assay to Determine Synergy
Objective: To assess the cytotoxic effects of capmatinib and trametinib as single agents and in combination, and to determine if the combination is synergistic.
Methodology:
-
Cell Culture: Culture capmatinib-resistant NSCLC cells (e.g., derived from sensitive parental lines through continuous exposure to increasing concentrations of capmatinib) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of capmatinib, trametinib, and the combination of both at a constant ratio (e.g., 1:1, 1:10). Include a vehicle-treated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To confirm that the combination of capmatinib and trametinib effectively inhibits the MAPK signaling pathway in capmatinib-resistant cells.
Methodology:
-
Cell Culture and Treatment: Culture and treat capmatinib-resistant NSCLC cells with capmatinib, trametinib, and the combination at specified concentrations for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against p-ERK1/2, total ERK1/2, p-MET, total MET, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Mandatory Visualizations
Caption: Dual blockade of MET and MEK pathways.
References
- 1. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients with Metastatic Non-Small Cell Lung Center Harboring MET exon 14 Skipping Mutations and other MET-Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients With Metastatic Nonsmall Cell Lung Center Harboring MET Exon 14 Skipping Mutations and Other MET-Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Capmatinib Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Capmatinib dihydrochloride (B599025), a potent kinase inhibitor, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the proper disposal of Capmatinib dihydrochloride and associated waste materials, consolidating best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Summary of Key Disposal Principles
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.[1] Segregation of this waste from other laboratory waste streams at the point of generation is critical.[1] Disposal should always be conducted in accordance with local, state, and federal regulations and coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Data Presentation: Waste Stream Management
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1] |
| Solutions containing this compound | Collect in a dedicated, sealed, and properly labeled, leak-proof hazardous waste container.[1] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Spill Cleanup Materials | Mix with an inert absorbent material like sand or vermiculite, transfer to a suitable container, and arrange for disposal by approved specialists.[3] |
Experimental Protocols: Step-by-Step Disposal Protocol
Researchers must adhere to the following steps to ensure the safe disposal of this compound and associated waste:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste. This includes unused compounds, solutions, and contaminated consumables.[1]
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[1] The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[1]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling this compound waste.[3][4]
-
Decontamination: For cleaning contaminated surfaces, a common procedure involves wiping with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[1]
-
Disposal Request: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this waste through standard municipal channels.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Capmatinib Dihydrochloride
Providing essential safety protocols and operational guidance is paramount for the protection of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Capmatinib dihydrochloride (B599025), ensuring a safe and compliant laboratory environment.
Capmatinib dihydrochloride is a kinase inhibitor used in cancer research and therapy.[1] Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to handling this compound is strongly recommended. While some sources classify it as non-hazardous, others indicate it may be toxic if swallowed and could potentially damage fertility or an unborn child.[2] Therefore, it is crucial to treat this compound as a potent compound and adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is necessary to protect from splashes and contamination of personal clothing.
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified containment enclosure, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation.
Operational Plan for Safe Handling
A step-by-step approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be wiped down with a suitable deactivating agent before being brought into the laboratory.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.
2. Weighing the Compound:
-
All weighing of powdered this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of aerosolization.[3][4][5]
-
Use dedicated, disposable weighing boats and spatulas.
-
Ensure the balance is placed on an anti-vibration table to prevent spills.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
3. Dissolving and Administering:
-
The dissolution of this compound should be carried out in a chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If administering to cell cultures, use a certified biological safety cabinet.
-
For in-vivo studies, appropriate animal handling restraints and techniques should be used to prevent aerosol generation and bites or scratches that could lead to exposure.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small spills of powder, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
All spill cleanup materials must be disposed of as hazardous waste.[6]
-
The spill area should be decontaminated with a suitable cleaning agent, followed by a rinse with water.[7]
Disposal Plan
Proper disposal of all waste generated during the handling of this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing boats, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous waste.
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Hazard Data Summary
| Hazard Classification | Source 1 (Cayman Chemical) | Source 2 (Other Suppliers) |
| Acute Oral Toxicity | Toxic if swallowed[2] | Not classified as hazardous |
| Reproductive Toxicity | May damage fertility or the unborn child[2] | Not classified as hazardous |
This table highlights the conflicting hazard information, underscoring the necessity of a conservative safety approach.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical measures, research institutions can build a foundation of trust and ensure the well-being of their scientists and professionals working with potent compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
